Isoquinoline-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
isoquinolin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYHBLSCGBBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN=CC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344783 | |
| Record name | Isoquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371766-08-4 | |
| Record name | Isoquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Isoquinoline-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers and professionals in the field.
Introduction
This compound is a key intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique structure, featuring the isoquinoline motif, is prevalent in a wide array of biologically active compounds and natural products. The boronic acid functionality allows for the facile introduction of the isoquinoline core into complex molecular architectures, making it a crucial reagent in the development of novel pharmaceuticals and functional materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from isoquinoline. The first step involves the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline. The subsequent step is a lithium-halogen exchange followed by borylation and hydrolysis to afford the final product.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromoisoquinoline
This procedure is adapted from a literature method.
-
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid.
-
Slowly add isoquinoline to the cooled sulfuric acid while maintaining a low temperature.
-
Cool the mixture to -25 °C using a dry ice/acetone bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below -20 °C.
-
Stir the reaction mixture at -20 °C for several hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NH₄OH) to a pH of ~9.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.
-
The crude product can be further purified by distillation or chromatography.
-
Step 2: Synthesis of this compound
This is a general procedure for the conversion of an aryl bromide to a boronic acid.
-
Materials:
-
5-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl)
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve 5-bromoisoquinoline in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Characterization of this compound
A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BNO₂[2] |
| Molecular Weight | 172.98 g/mol [2] |
| CAS Number | 371766-08-4[2] |
| Appearance | White to cream to pale brown powder or crystalline powder[3] |
| Purity | ≥96.0% (Aqueous acid-base Titration)[3], ≥95% (HPLC) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.5 ppm) corresponding to the protons on the isoquinoline ring. The two protons of the boronic acid group (-B(OH)₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 NMR): The spectrum will display nine distinct signals for the nine carbon atoms of the isoquinoline ring. The carbon atom attached to the boron atom will likely show a broader signal due to quadrupolar relaxation of the boron nucleus.
3.2.2. Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 173 | Molecular ion [M]⁺[2] |
| 156 | Loss of a hydroxyl group (-OH) from the boronic acid[2] |
| 128 | Loss of the boronic acid group (-B(OH)₂)[2] |
The fragmentation pattern is consistent with the structure of this compound, showing initial loss of fragments from the boronic acid moiety.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from starting material to the fully characterized final product.
Caption: Overall experimental workflow.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic procedure offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. As a versatile building block, this compound will continue to be an important tool for researchers in the pursuit of novel therapeutics and advanced materials.
References
Spectroscopic Profile of Isoquinoline-5-boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for isoquinoline-5-boronic acid, a versatile building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns. The data presented below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [1] |
| Major m/z Peaks | ||
| Top Peak | 173 | [1] |
| 2nd Highest | 156 | [1] |
| 3rd Highest | 128 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the tendency of the boronic acid group to form cyclic, trimeric anhydrides (boroxines), which can lead to peak broadening. The use of a coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often employed to break up these oligomeric species and provide sharper signals. While specific, publicly available experimental spectra for this compound are limited, a supplier of this compound confirms that its proton NMR conforms to the expected structure.[2] The following tables present the predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | s | 1H | H1 |
| ~8.5 | d | 1H | H3 |
| ~8.4 | d | 1H | H8 |
| ~8.2 | d | 1H | H4 |
| ~8.0 (broad s) | 2H | B(OH)₂ | |
| ~7.8 | t | 1H | H7 |
| ~7.7 | d | 1H | H6 |
Note: The chemical shifts are predicted based on the analysis of isoquinoline and related substituted aromatic boronic acids. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and water content.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C1 |
| ~143 | C3 |
| ~137 | C8a |
| ~135 | C8 |
| ~130 | C4a |
| ~129 | C7 |
| ~128 | C6 |
| ~127 | C4 |
| Not observed | C5 (ipso-carbon) |
Note: The carbon atom attached to the boronic acid group (ipso-carbon) often exhibits a very broad signal or is not observed in ¹³C NMR spectra due to quadrupolar relaxation of the attached boron atom.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3600-3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1620-1580 | Medium-Strong | C=C and C=N ring stretching |
| ~1500-1400 | Medium-Strong | Aromatic ring stretching |
| ~1350 | Strong | B-O stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps to minimize the formation of boroxine anhydrides, leading to a clearer spectrum.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition : A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is typically set from 0 to 10 ppm.
-
¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening effects, a longer acquisition time with a higher number of scans is typically required. The spectral width is generally set from 0 to 160 ppm.
-
Data Processing : The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation : A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Separation : The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure separation from any impurities.
-
MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Data Analysis : The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries for confirmation.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to Isoquinoline-5-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Isoquinoline-5-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details experimental protocols for its synthesis and common reactions, presents key data in structured tables, and includes visualizations to illustrate important chemical processes and relationships.
Core Physical and Chemical Properties
This compound is a stable, solid organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules. Its utility is primarily derived from the presence of the boronic acid functional group, which allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Physical Properties
The key physical properties of this compound are summarized in the table below. It typically appears as a white to pale brown powder or crystalline solid.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BNO₂ | [2] |
| Molecular Weight | 172.98 g/mol | [2] |
| Melting Point | 204-206 °C | [3] |
| Boiling Point (Predicted) | 419.1 ± 37.0 °C | |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |
| Appearance | White to cream to pale brown powder or crystalline powder | [1] |
| pKa (Predicted) | 7.70 ± 0.30 |
Note: Predicted values are based on computational models and may differ from experimental values.
Solubility
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While a dedicated full spectrum analysis for this specific compound is not widely published, data for the parent isoquinoline molecule provides a useful reference for interpreting spectral features.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitrogen atom and the boronic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbon atom attached to the boron will have a characteristic chemical shift.
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations.
1.3.3. Mass Spectrometry (MS)
Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight.
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of 5-bromoisoquinoline followed by reaction with a borate ester.
This protocol is adapted from a published patent literature.
Materials:
-
5-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (or tert-Butyllithium) solution in hexanes
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-bromoisoquinoline (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N HCl.
-
The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification
Crude this compound can be purified by several methods, with recrystallization being a common technique.
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing access to a wide range of substituted isoquinolines.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent(s) are added to the reaction mixture.
-
The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a valuable precursor for the synthesis of isoquinoline derivatives with a range of therapeutic applications, including as kinase inhibitors.
3.2.1. Synthesis of ROCK Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of drugs with potential applications in various diseases, including cardiovascular and neurological disorders. The isoquinoline core is a key pharmacophore in some ROCK inhibitors. This compound can be utilized in the synthesis of novel ROCK inhibitors through Suzuki-Miyaura coupling to introduce diverse functionalities.[5][6]
3.2.2. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Their dysregulation is often associated with cancer, making them attractive targets for anticancer drug development. The isoquinoline scaffold has been incorporated into the design of Aurora kinase inhibitors.[7][8] this compound provides a synthetic handle to construct libraries of substituted isoquinolines for screening as potential Aurora kinase inhibitors.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2]
Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store it under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of substituted isoquinoline derivatives through Suzuki-Miyaura cross-coupling reactions. Its importance is underscored by the prevalence of the isoquinoline scaffold in a wide array of biologically active molecules, including potential therapeutics targeting kinases such as ROCK and Aurora. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers in the fields of chemistry and drug discovery. Further exploration of its reactivity and the development of novel synthetic methodologies will continue to expand its utility in the creation of complex and medicinally relevant compounds.
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of novel potential ROCK inhibitors and their antimigratory effects | Semantic Scholar [semanticscholar.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Isoquinoline-5-boronic Acid in Organic Solvents: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of isoquinoline-5-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and various isomers of isobutoxyphenylboronic acid, to serve as a valuable proxy.[1] Furthermore, this guide details established experimental protocols for the accurate determination of boronic acid solubility, enabling researchers to generate precise data for their specific applications. Visualizations of a standard solubility determination workflow are included to provide a practical framework for experimental design.
Introduction to this compound and its Solubility
This compound is a bifunctional organic compound featuring both an isoquinoline nucleus and a boronic acid moiety. The isoquinoline ring system is a prominent scaffold in numerous natural products and pharmacologically active molecules.[2][3] The boronic acid group is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4]
A thorough understanding of the solubility of this compound in various organic solvents is critical for its application in organic synthesis, purification, formulation, and drug development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.[5]
Boronic acids are typically crystalline solids, and their solubility in organic solvents is governed by factors such as the polarity of the solvent and the nature of the organic substituent.[4] Generally, boronic acids exhibit higher solubility in polar organic solvents and are poorly soluble in nonpolar hydrocarbon solvents.[6][7]
Quantitative Solubility Data for Phenylboronic Acid Analogs
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [9]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.078 | |
| 323.15 | 0.380 | 0.130 | 0.110 | |
| Dipropyl ether | 293.15 | 0.035 | 0.010 | 0.008 |
| 303.15 | 0.055 | 0.017 | 0.014 | |
| 313.15 | 0.085 | 0.028 | 0.023 | |
| 323.15 | 0.125 | 0.045 | 0.037 | |
| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |
| 303.15 | 0.002 | <0.001 | <0.001 | |
| 313.15 | 0.003 | 0.001 | 0.001 | |
| 323.15 | 0.005 | 0.002 | 0.002 |
Table 2: Solubility of Phenylboronic Acid in Organic Solvents [10]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.020 |
| 303.15 | 0.032 | |
| 313.15 | 0.050 | |
| 323.15 | 0.075 | |
| Acetone | 293.15 | 0.105 |
| 303.15 | 0.145 | |
| 313.15 | 0.195 | |
| 323.15 | 0.260 | |
| Dipropyl ether | 293.15 | 0.115 |
| 303.15 | 0.160 | |
| 313.15 | 0.220 | |
| 323.15 | 0.295 | |
| Methylcyclohexane | 293.15 | <0.001 |
| 303.15 | 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.002 |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. Two common and reliable techniques are the dynamic (synthetic) method and the equilibrium (shake-flask) method.
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[9][10]
Methodology:
-
Sample Preparation: Accurately weigh this compound and the chosen organic solvent into a jacketed glass vessel to prepare a biphasic sample of a known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) while being vigorously stirred to ensure homogeneity.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by observing the scattering of a laser beam passing through the solution or by using a luminance probe.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Diagram 1: Dynamic Method Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. d-nb.info [d-nb.info]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Isoquinoline-5-boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isoquinoline-5-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound, with the CAS number 371766-08-4 , is a heterocyclic organic compound containing an isoquinoline ring substituted with a boronic acid group.[1][2] This structure makes it an invaluable reagent in palladium-catalyzed cross-coupling reactions.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source |
| CAS Number | 371766-08-4 | [1][2] |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [3] |
| IUPAC Name | (isoquinolin-5-yl)boronic acid | [1][3] |
| Appearance | White to cream or pale brown powder/crystalline powder | [1] |
| Assay | ≥96.0% (Aqueous acid-base Titration) | [1] |
| SMILES | B(C1=C2C=CN=CC2=CC=C1)(O)O | [1][3] |
| InChI Key | XKEYHBLSCGBBGU-UHFFFAOYSA-N | [1] |
Applications in Research and Drug Development
The primary application of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction .[4][5] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl structures.
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs.[4] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer
-
Antiviral
-
Antimicrobial
-
Anti-inflammatory
-
Antihypertensive
By using this compound in Suzuki-Miyaura coupling, researchers can readily introduce the isoquinoline moiety into a wide range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
Materials and Reagents
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., Aryl bromide or iodide, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water mixture, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
General Procedure
-
Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Experimental Workflow Diagram
References
- 1. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 371766-08-4 [chemicalbook.com]
- 3. This compound | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to (isoquinolin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (isoquinolin-5-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical properties, key applications, and experimental protocols, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
(isoquinolin-5-yl)boronic acid, a member of the boronic acid class of compounds, is a valuable reagent in modern synthetic chemistry.[1] Its chemical structure incorporates the isoquinoline motif, a scaffold present in numerous biologically active compounds and natural alkaloids.[2][3][4][5] The presence of the boronic acid functional group allows for its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]
The IUPAC name for this compound is (isoquinolin-5-yl)boronic acid .[1][8][9][10]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (isoquinolin-5-yl)boronic acid | [1][8][9][10] |
| CAS Number | 371766-08-4 | [1][8][9][10] |
| Molecular Formula | C₉H₈BNO₂ | [1][8][9][10] |
| Molecular Weight | 172.98 g/mol | [1][9][10] |
| SMILES | OB(O)C1=CC=CC2=CN=CC=C12 | [1] |
| InChI Key | XKEYHBLSCGBBGU-UHFFFAOYSA-N | [1][8][9] |
| Appearance | White to cream to pale brown powder or crystalline powder | [8] |
| Purity | Typically ≥96.0% | [7][8] |
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][11][12][13] (isoquinolin-5-yl)boronic acid serves as a critical starting material for the synthesis of complex isoquinoline-containing molecules, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[6][14]
Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the isoquinoline core and various aryl or heteroaryl partners.[6][7] This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions and tolerance of diverse functional groups.[14][15]
Caption: Role of (isoquinolin-5-yl)boronic acid in drug discovery.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
This section provides a generalized experimental protocol for the Suzuki-Miyaura coupling of (isoquinolin-5-yl)boronic acid with an aryl halide. Optimization of reaction parameters is often necessary for specific substrate combinations.
Materials:
-
(isoquinolin-5-yl)boronic acid (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide) (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add (isoquinolin-5-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[14]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Biological Context: Signaling Pathways Targeted by Isoquinoline Derivatives
Isoquinoline-based compounds have been shown to exert their biological effects, particularly their anticancer properties, through the modulation of various cellular signaling pathways.[11][12][13] While the specific interactions of (isoquinolin-5-yl)boronic acid itself are a subject for further research, its derivatives are designed to target key pathways implicated in cell proliferation, survival, and metastasis.
One of the most significant pathways targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway .[11][12][13] This pathway is a central regulator of cell growth and is often hyperactivated in various cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) and cell cycle arrest.
Caption: PI3K/Akt/mTOR pathway targeted by isoquinoline inhibitors.
Conclusion
(isoquinolin-5-yl)boronic acid is a key molecular tool for chemists and pharmacologists. Its utility in the construction of complex, biologically active molecules through reliable and versatile methods like the Suzuki-Miyaura coupling ensures its continued importance in the field of drug discovery. The ability to readily access diverse isoquinoline derivatives from this building block facilitates the development of new therapeutic agents targeting a range of diseases, from cancer to viral infections. Further investigation into the synthesis and application of derivatives from (isoquinolin-5-yl)boronic acid holds considerable promise for advancing modern medicine.
References
- 1. (ISOQUINOLIN-5-YL)BORONIC ACID | CAS 371766-08-4 [matrix-fine-chemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]
- 8. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
Molecular formula and weight of Isoquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and key applications of Isoquinoline-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis.
Core Molecular and Physical Properties
This compound is a stable, solid organic compound. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BNO₂ | [1][2][3][4] |
| Molecular Weight | 172.98 g/mol | [1] |
| CAS Number | 371766-08-4 | [1][3][4] |
| Appearance | White to cream to pale brown powder or crystalline powder | [4] |
| IUPAC Name | (isoquinolin-5-yl)boronic acid | [1][4] |
Synthesis Protocol
The synthesis of this compound is typically achieved in a two-step process, starting from isoquinoline. The first step involves the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, a critical intermediate. The subsequent step is the conversion of the bromo-functional group to a boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate.
Step 1: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure for the synthesis of 5-bromoisoquinoline.
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (96%)
-
N-bromosuccinimide (NBS), recrystallized
-
Dry ice-acetone bath
-
Diethyl ether
-
Aqueous ammonia (25%)
-
1M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool concentrated sulfuric acid.
-
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension efficiently for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.
-
Pour the homogeneous reaction mixture onto crushed ice.
-
Adjust the pH of the resulting mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.
-
Extract the alkaline suspension with diethyl ether.
-
Separate the organic phase and wash it sequentially with 1M NaOH solution and water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by fractional distillation under reduced pressure to obtain 5-bromoisoquinoline as a white solid.[1]
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of 8-isoquinolineboronic acid from 8-bromoisoquinoline and can be applied to 5-bromoisoquinoline.
Materials:
-
5-Bromoisoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyl borate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromoisoquinoline in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium dropwise to the solution. Stir the reaction mixture at -78°C for 1 hour.
-
Add trimethyl borate to the reaction mixture.
-
Allow the reaction mixture to slowly warm to 0°C and maintain this temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
Key Applications in Research and Development
This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. This compound serves as the organoboron component, which reacts with an organic halide in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three principal steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires the activation of the boronic acid with a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Significance in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce the isoquinoline moiety into more complex molecules via the boronic acid handle makes this compound a valuable tool for drug discovery and development programs. It allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile synthesis of diverse libraries of isoquinoline-containing compounds.
References
The Synthesis of Isoquinoline: A Technical Guide to its Discovery and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique physicochemical properties have made it a cornerstone in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery and history of isoquinoline synthesis, focusing on the core methodologies that have become indispensable tools for organic chemists. Detailed experimental protocols, quantitative data, and graphical representations of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in the field.
A Historical Perspective on the Gateway to Isoquinolines
The journey into the synthesis of isoquinolines began in the late 19th century, driven by the desire to understand and replicate the structures of complex, naturally occurring alkaloids. The initial isolation of isoquinoline from coal tar in 1885 by Hoogewerf and van Dorp marked the beginning of a new chapter in heterocyclic chemistry.[1] This discovery spurred chemists to develop methods for the construction of this important heterocyclic core, leading to the establishment of several named reactions that remain fundamental to this day.
Core Synthetic Methodologies: A Detailed Examination
The classical methods for isoquinoline synthesis, developed over a century ago, continue to be the workhorses for the construction of this crucial scaffold. This section provides a detailed exploration of the most significant of these reactions, including their historical context, mechanisms, and practical applications.
The Bischler-Napieralski Reaction: A Century of Cyclization
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[2][3] The resulting dihydroisoquinolines can then be readily oxidized to the corresponding isoquinolines.[2]
The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[2][4] The choice of the dehydrating agent is crucial and depends on the reactivity of the substrate.[2] For electron-rich aromatic rings, phosphorus oxychloride (POCl₃) is widely used.[2] For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[2]
Mechanism of the Bischler-Napieralski Reaction
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions.[2]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate.
-
Mechanism II: Proceeds through a nitrilium ion intermediate.
The nitrilium ion pathway is generally favored and accounts for the formation of certain side products.[5]
Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
This protocol is a representative example of the Bischler-Napieralski reaction.
-
Materials: β-phenylethylacetamide, phosphorus oxychloride (POCl₃), anhydrous toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve β-phenylethylacetamide (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Quantitative Data: Bischler-Napieralski Reaction
| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | Reflux | 85 | [6] |
| N-Benzoyl-2-phenylethylamine | P₂O₅ | Toluene | Reflux | 70 | [4] |
| N-Propionyl-2-(4-methoxyphenyl)ethylamine | POCl₃ | Toluene | 100 | 92 | [2] |
Logical Workflow for Bischler-Napieralski Reaction
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Stability and Storage of Isoquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical stability and storage conditions for Isoquinoline-5-boronic acid, a key building block in contemporary drug discovery and organic synthesis. Understanding and adhering to proper handling and storage protocols are paramount to ensure the compound's integrity, experimental reproducibility, and the overall success of research and development endeavors.
Core Stability Profile
This compound is a solid, off-white to slightly yellow crystalline powder.[1][2] Like many aryl boronic acids, its stability is influenced by temperature, moisture, and pH. While generally stable under recommended storage conditions, deviations can lead to degradation, primarily through protodeboronation and anhydride formation.[3][4] The carbon-boron bond is susceptible to cleavage, particularly under basic pH conditions.[3]
Recommended Storage and Handling
To maintain the quality and shelf-life of this compound, specific storage and handling procedures are essential. The following table summarizes the key quantitative parameters:
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [2][5] |
| Alternative Storage (HCl Salt) | Room Temperature | [4][6] |
| Atmosphere | Store in a dry area, under an inert atmosphere if possible. | [1][2][4] |
| Light Sensitivity | Store in a shaded area. | [1] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[4]
-
Moisture: Avoid contact with moisture to prevent hydrolysis and potential degradation.[1]
Experimental Protocols & Considerations
pH-Dependent Stability Studies: The stability of aryl boronic acids is highly pH-dependent.[3] An experimental workflow to assess this would involve:
-
Preparing buffered aqueous solutions across a range of pH values (e.g., pH 2 to pH 12).
-
Dissolving a known concentration of this compound in each buffer.
-
Incubating the solutions at a controlled temperature.
-
Monitoring the concentration of the parent compound and any degradation products over time using techniques like HPLC-UV or LC-MS.
-
Calculating the degradation rate constant at each pH to determine the pH-rate profile.
Formation of More Stable Derivatives: For applications where the stability of the free boronic acid is a concern, such as during purification by silica gel chromatography, conversion to a more stable boronic ester is a common strategy.[7][8] For instance, reaction with 1,1,2,2-tetraethylethylene glycol can yield a stable and easily handled aryl boronate ester.[7]
Visualizing Workflows and Degradation Pathways
To further clarify best practices and potential chemical transformations, the following diagrams illustrate key processes.
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: Key degradation pathways for aryl boronic acids, including this compound.
References
- 1. Best price/ this compound CAS NO.371766-08-4, CasNo.371766-08-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 2. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. This compound | 371766-08-4 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Commercial Availability of Isoquinoline-5-boronic acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Isoquinoline-5-boronic acid is a readily accessible building block crucial for a variety of synthetic applications, most notably in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, quality control standards, and synthetic considerations.
Commercial Suppliers and Product Specifications
A range of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is generally available in research-scale quantities, from milligrams to several grams. While pricing can fluctuate, it is competitively offered by major distributors. For larger quantities, direct inquiries with suppliers are recommended.
| Supplier | Catalog Number | Purity | Available Quantities |
| Thermo Scientific Chemicals | H53230 | 97% | 250 mg, 1 g |
| Fisher Scientific | AAH53230MD | 97% | 250 mg, 1 g |
| Sigma-Aldrich | CDS010117 | Not specified | Inquire |
| Frontier Specialty Chemicals | I2102 | Not specified | Inquire |
Quality Control and Analytical Protocols
Commercial suppliers of this compound ensure product quality through a series of analytical tests. While specific, detailed protocols are often proprietary, the primary methods of quality control include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a fundamental technique used to confirm the structure and assess the purity of this compound. The spectrum is expected to be consistent with the established structure of the molecule.
General Experimental Protocol for ¹H NMR:
A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference with the signals of interest. The concentration of the sample is typically in the range of 5-10 mg/mL. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion and resolution. Key parameters that are optimized include the number of scans to ensure a good signal-to-noise ratio, the relaxation delay to allow for complete proton relaxation between pulses, and the spectral width to encompass all proton signals. The resulting spectrum is then analyzed for the characteristic chemical shifts and coupling patterns of the isoquinoline ring protons and the hydroxyl protons of the boronic acid group.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound by separating it from any impurities. A typical analysis involves reverse-phase chromatography.
General Experimental Protocol for HPLC:
A standard solution of this compound is prepared in a suitable solvent, often a mixture of the mobile phase components. The analysis is performed on a reverse-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed, where the proportion of the organic solvent is increased over time to ensure the elution of all components. The flow rate is maintained at a constant value, typically around 1 mL/min. Detection is commonly performed using a UV detector at a wavelength where the isoquinoline chromophore exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Synthesis of this compound
While specific industrial-scale synthesis protocols are proprietary, the preparation of this compound generally involves the introduction of a boronic acid moiety onto a pre-formed isoquinoline scaffold. A common and versatile method for this transformation is the Suzuki-Miyaura coupling reaction.[1]
Illustrative Synthetic Pathway:
A plausible synthetic route would start with a halogenated isoquinoline, such as 5-bromoisoquinoline. This starting material can then be subjected to a palladium-catalyzed borylation reaction with a boronating agent like bis(pinacolato)diboron in the presence of a suitable palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to yield the final this compound.
Caption: A general synthetic scheme for this compound.
Supply Chain and Quality Assurance Workflow
The commercial availability of high-purity this compound is ensured through a well-defined supply chain and rigorous quality assurance process.
Caption: Supply chain and quality control workflow.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Isoquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful tool is particularly valuable in drug discovery and development for the synthesis of complex molecules, including those containing the isoquinoline scaffold, a privileged structure in medicinal chemistry.[1][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of isoquinoline-5-boronic acid with various aryl and heteroaryl halides, crucial for the rapid generation of compound libraries for screening and lead optimization.[2]
The isoquinoline motif is a key component of numerous therapeutic agents, particularly in oncology, where it forms the core of many kinase inhibitors.[1] The ability to functionalize the isoquinoline core at the 5-position via Suzuki-Miyaura coupling provides a direct route to novel compounds for biological screening.[1]
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron species, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[1]
Scheme 1: General Suzuki-Miyaura Coupling Reaction with this compound
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.[2]
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01 - 0.1 equiv.)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with water)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 to 10:1 ratio).[1]
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[1][2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Workup:
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Reaction Parameters and Optimization Data
The choice of catalyst, base, and solvent can significantly impact the yield and success of the Suzuki-Miyaura coupling. The following tables summarize various conditions reported in the literature for the coupling of this compound and related heterocyclic systems.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Ethyl [4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | Not specified | [4] |
| 2 | 2-Chloro-4-(trifluoromethyl)pyrimidine | Dichlorobis(triphenylphosphine)palladium(II) | Na₂CO₃ (1N aq.) | Acetonitrile | 130 °C | 90 min | Not specified | [5] |
| 3 | General Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | Overnight | 29 | [6][7] |
| 4 | General Aryl Halide | Pd(dppf)₂Cl₂-CH₂Cl₂ | Na₂CO₃ (2M) | DME | Reflux | Overnight | General Condition | [6] |
Note: The yield of 29% in entry 3 was for a specific substrate and serves as an example.
Optimization of Reaction Conditions:
Successful Suzuki-Miyaura coupling often requires optimization of several parameters:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, others like Pd(dppf)Cl₂ or systems with bulky phosphine ligands (e.g., XPhos, SPhos) can be more effective for challenging substrates.[8][9]
-
Base: The choice of base is crucial for activating the boronic acid.[10] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, THF, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[1][8]
-
Temperature: Reactions are typically heated between 80-110 °C to ensure a reasonable reaction rate.[1][2]
Catalytic Cycle and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow can be visualized as a sequential process from setup to purification.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Factors Influencing Reactivity
The reactivity of this compound can be influenced by both electronic and steric factors. The position of the boronic acid group on the isoquinoline ring is significant. Boronic acids on the benzene ring portion are generally more reactive than those on the more electron-deficient pyridine ring.[2] The position ortho to the ring fusion (peri-position) can introduce steric hindrance, potentially lowering reactivity by impeding the approach to the palladium center during transmetalation.[2]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylisoquinolines.[1] The provided protocols and data serve as a guide for researchers in the successful application of this methodology. Careful optimization of reaction conditions is often key to achieving high yields and purity, facilitating the discovery and development of novel isoquinoline-based therapeutic agents.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2011100502A1 - 7-aminofuropyridine derivatives - Google Patents [patents.google.com]
- 5. WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use - Google Patents [patents.google.com]
- 6. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Isoquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of isoquinoline-5-boronic acid. The isoquinoline moiety is a key structural motif in numerous biologically active compounds and natural products, making efficient methods for its functionalization crucial in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the 5-position of the isoquinoline ring system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is particularly effective for the synthesis of biaryl and heterobiaryl compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Tabulated Data for Suzuki-Miyaura Coupling
While specific data for a wide range of Suzuki-Miyaura couplings with this compound is limited in the literature, a general protocol has been reported for its coupling with haloheteroarylamines. The following table provides representative conditions based on this established methodology.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Haloheteroarylamine | Pd(PPh₃)₄ | PPh₃ | 2M aq. Na₂CO₃ | DME | Reflux | 2-5 | Not Reported |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the synthesis of quinolyl- and isoquinolyl heteroarylamines.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromo- or iodo- derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.045 mmol).
-
Purge the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,2-dimethoxyethane (DME) (35 mL) followed by 2 M aqueous sodium carbonate solution (1.0 mL).
-
Heat the reaction mixture to reflux and stir for 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the DME under reduced pressure.
-
Add tetrahydrofuran (THF) to the residue and stir the suspension for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylisoquinoline.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[1] This reaction is a powerful method for the formation of carbon-carbon bonds and can be applied to the synthesis of 5-vinylisoquinolines.
General Reaction Scheme
Caption: General scheme of the Heck reaction with a boronic acid.
Tabulated Data for Heck Reaction
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | None | N/A (oxidant used) | Toluene | 25 | 12 | Moderate to Good (general) |
| 2 | Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-100 | 4-24 | Good (general) |
Experimental Protocol: Heck-Type Reaction of this compound
This protocol is a general representation for a Heck-type reaction involving an arylboronic acid.[2]
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
N-Bromosuccinimide (NBS) (as an oxidant)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the alkene (1.0 mmol), palladium(II) acetate (5 mol %), and N-bromosuccinimide (30 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add dry toluene (2 mL) via syringe.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-vinylisoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[4][5] While this reaction typically involves an aryl halide, modifications can allow for the use of arylboronic acids, often through in situ conversion or by coupling with an amine to form an intermediate that then couples with another aryl halide. A more direct application would involve the conversion of this compound to a halide or triflate, followed by coupling with an amine. Alternatively, the boronic acid can be converted to the corresponding amine, which can then be coupled with an aryl halide.
General Reaction Scheme (via 5-aminoisoquinoline)
Caption: General scheme of the Buchwald-Hartwig amination.
Tabulated Data for Buchwald-Hartwig Amination
| Entry | Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Primary/Secondary Amine | Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 2-24 | Good to Excellent (general) |
| 2 | Primary/Secondary Amine | Aryl Chloride | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | Good (general) |
Experimental Protocol: Buchwald-Hartwig Amination (General)
This protocol describes a general procedure for the Buchwald-Hartwig amination, assuming the prior synthesis of either 5-haloisoquinoline or 5-aminoisoquinoline.
Materials:
-
5-Haloisoquinoline or 5-Aminoisoquinoline
-
Amine or Aryl Halide coupling partner
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (1-2 mol %), and the phosphine ligand (2-4 mol %) to a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C for the required time (typically 2-24 hours), with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction is highly efficient for the synthesis of substituted alkynes. Similar to the Buchwald-Hartwig amination, direct use of this compound is not standard. The boronic acid would first need to be converted to a halide (e.g., 5-iodoisoquinoline or 5-bromoisoquinoline).
General Reaction Scheme (via 5-haloisoquinoline)
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling with Isoquinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including those containing the isoquinoline scaffold. The isoquinoline motif is a key structural component in numerous biologically active compounds and approved pharmaceuticals.
The successful coupling of isoquinoline boronic acids, however, can be challenging due to the electronic properties of the heteroaromatic ring system, which can influence the catalytic cycle. A critical factor in overcoming these challenges and achieving high reaction efficiency is the judicious selection of the phosphine ligand coordinated to the palladium catalyst. This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of isoquinoline boronic acids, complete with comparative data, detailed experimental protocols, and workflow visualizations.
Ligand Selection: A Comparative Overview
The choice of ligand significantly impacts the yield and efficiency of the Suzuki-Miyaura reaction with isoquinoline boronic acids. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines (Buchwald-type ligands), have demonstrated superior performance in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.
While a direct, comprehensive comparison of all available ligands for isoquinoline boronic acid itself is not extensively documented in the literature, data from analogous challenging heteroaromatic systems, such as pyridines and quinolines, provide valuable insights. Below is a summary of commonly employed ligand classes and their general performance characteristics.
Table 1: Comparison of Phosphine Ligand Classes for Suzuki-Miyaura Coupling of Heteroaromatic Boronic Acids
| Ligand Class | Specific Examples | Key Features & Performance Characteristics |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Generally provide high yields for a broad range of substrates, including sterically hindered and electron-deficient or -rich partners. Often considered the state-of-the-art for challenging couplings.[1][2] |
| Ferrocenyl Phosphines | dppf | Good for a range of substrates and relatively air-stable. May not be as active as biaryl phosphines for particularly challenging transformations. |
| Dialkylphosphines | PCy₃, P(t-Bu)₃ | Bulky and electron-rich, effective for promoting oxidative addition, especially with less reactive aryl chlorides.[2] |
| Triphenylphosphine | PPh₃ | A traditional, widely used ligand. Often less effective for challenging heteroaromatic couplings compared to more modern, specialized ligands, sometimes resulting in lower yields.[3] |
Quantitative Data: Ligand Performance in a Representative Reaction
The following data illustrates the impact of ligand selection on the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one with various pyrimidine boronic acids. In this specific study, the combination of a palladium(II) precatalyst with the biaryl phosphine ligand SPhos was found to be highly effective.[3]
Table 2: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one with Pyrimidine Boronic Acids using a Pd(PPh₃)₂Cl₂/SPhos System.[3]
| Entry | Pyrimidine Boronic Acid/Ester | Product | Yield (%) |
| 1 | Pyrimidin-5-ylboronic acid | (S)-3-(1-aminoethyl)-2-phenyl-8-(pyrimidin-5-yl)isoquinolin-1(2H)-one | 98 |
| 2 | 2-(Methylthio)pyrimidin-5-ylboronic acid | (S)-3-(1-aminoethyl)-8-(2-(methylthio)pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 95 |
| 3 | 2-Aminopyrimidin-5-ylboronic acid | (S)-3-(1-aminoethyl)-8-(2-aminopyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 85 |
| 4 | 2-(Dimethylamino)pyrimidin-5-ylboronic acid | (S)-3-(1-aminoethyl)-8-(2-(dimethylamino)pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 92 |
Reaction conditions: (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one (1.67 mmol), boronic acid or Pinacol boronate (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.5-5 mol%), SPhos (1.5-15 mol%), K₂CO₃ (5.0 mmol), THF/H₂O (1:1), 12 hr.[3]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Isoquinoline Boronic Acid with an Aryl Halide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Isoquinoline boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.5 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
Procedure:
-
To a dry reaction vessel, add the isoquinoline boronic acid, aryl halide, and base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and phosphine ligand in the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the appropriate amount of degassed water to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 8-24 hours).[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Ligand Screening Workflow
A systematic approach is crucial for identifying the optimal ligand for a specific Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for comparing ligand performance.
Catalytic Cycle and the Role of the Ligand
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The phosphine ligand plays a crucial role in each step of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. Electron-rich and bulky ligands facilitate this step, especially with less reactive aryl chlorides.
-
Transmetalation: The organic group from the isoquinoline boronic acid is transferred to the palladium center. The ligand's steric and electronic properties influence the rate and efficiency of this transfer.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this final step.
Conclusion
The successful Suzuki-Miyaura coupling of isoquinoline boronic acids is highly dependent on the strategic selection of the phosphine ligand. Modern, bulky, and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, have emerged as the ligands of choice for many challenging heteroaromatic couplings, often providing superior yields compared to traditional phosphines. For researchers in drug development, the use of these advanced catalytic systems is crucial for the efficient and reliable synthesis of novel isoquinoline-based compounds. A systematic screening of ligands, as outlined in this guide, is recommended to identify the optimal conditions for each specific substrate combination, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of Isoquinoline-5-boronic Acid: Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The functionalization of the isoquinoline core at the 5-position via Suzuki coupling with various aryl partners allows for the generation of diverse compound libraries for drug discovery and development.
A critical aspect of optimizing the Suzuki coupling of nitrogen-containing heterocycles like isoquinoline-5-boronic acid is the judicious selection of the base and solvent system. These components play a crucial role in the catalytic cycle, influencing reaction kinetics, yield, and side product formation. This document provides detailed application notes, experimental protocols, and a summary of the effects of different bases and solvents on the Suzuki coupling of this compound and analogous systems.
The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
The Role of the Base: The base is essential for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species (an "ate" complex), which then undergoes transmetalation with the palladium(II) halide complex. The choice of base can significantly impact the reaction rate and yield. Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). For nitrogen-containing heterocycles, which can act as ligands and poison the catalyst, the selection of a suitable base is particularly critical.
The Role of the Solvent: The solvent system must be capable of dissolving the various components of the reaction, including the substrates, catalyst, and base. The polarity and protic nature of the solvent can influence the rate of the different steps in the catalytic cycle. Often, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane (DME)) and water is employed to dissolve both the organic substrates and the inorganic base.
Data Presentation: Base and Solvent Effects on Heteroaryl Suzuki Coupling
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [1] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand | K₃PO₄ | Toluene | 100 | 4 | 95 | [1] |
| 3 | 5-Bromopyrimidine | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 91 | [1] |
| 4 | 5-Bromo-8-methoxy-2-methylquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | - | High | [2] |
| 5 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | Good | [3] |
Note: The data in this table are representative examples from the literature for similar substrates and are intended for illustrative purposes. Actual yields may vary depending on the specific reactants and conditions used.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of a heteroaryl halide with an arylboronic acid. These can be adapted as a starting point for the coupling of this compound. Optimization of the specific base, solvent, catalyst, ligand, and temperature will likely be necessary to achieve the highest yield for a particular substrate combination.
Protocol 1: General Procedure using a Palladium-Phosphine Catalyst
This protocol is a robust starting point for the Suzuki coupling of nitrogen-containing heterocycles.
Materials:
-
This compound (or corresponding halide) (1.0 equiv)
-
Aryl halide (or corresponding boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-arylisoquinoline product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging substrates.
Materials:
-
This compound (or corresponding halide) (1.0 equiv)
-
Aryl halide (or corresponding boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (3-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Isopropanol/Water 2:1)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (Pd(OAc)₂, 0.03 mmol, 3 mol%).
-
Add the solvent system (e.g., Isopropanol 10 mL and Water 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylisoquinolines. The success of this transformation is critically dependent on the appropriate choice of base and solvent. While a universal set of conditions does not exist, the information and protocols provided in these application notes offer a strong foundation for researchers to develop optimized and efficient synthetic routes to these valuable compounds. For the Suzuki coupling of this compound, starting with a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base like K₃PO₄ or Cs₂CO₃, and a solvent system of dioxane/water is a recommended starting point. Further optimization based on the specific coupling partners will be key to achieving high yields and purity.
References
Synthesis of Biaryl Isoquinolines via Suzuki-Miyaura Coupling of Isoquinoline-5-boronic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Biaryl isoquinolines, in particular, have garnered significant attention due to their diverse pharmacological activities, which include antitumor, antimicrobial, and anti-inflammatory properties.[2] The synthesis of these valuable compounds is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species, such as a boronic acid, and an organohalide.[3]
This application note provides a detailed protocol for the synthesis of 5-arylisoquinolines utilizing isoquinoline-5-boronic acid as a key building block in a Suzuki-Miyaura cross-coupling reaction with various aryl halides.
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many isoquinoline derivatives have been identified as potent inhibitors of critical cellular signaling pathways implicated in cancer progression.[4] One of the most frequently dysregulated pathways in human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[5] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[6] Constitutive activation of this pathway is a major driver in a variety of cancers, making its components attractive targets for therapeutic intervention.[5] The inhibition of this pathway by small molecules, such as certain biaryl isoquinolines, represents a promising strategy for the development of targeted cancer therapies.[3][4]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction for the synthesis of 5-arylisoquinolines from this compound and an aryl halide is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-arylisoquinoline product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
| Entry | Heteroaryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Quinoline-8-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | Pyridine-3-boronic acid | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | Indole-5-boronic acid | 2-Bromotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 |
| 4 | Quinazoline-6-boronic acid | 4-Iodobenzonitrile | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | DMF/H₂O | 100 | 6 | 95 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-arylisoquinolines from this compound. The provided protocol, along with the representative data from analogous systems, offers a solid foundation for researchers to develop and optimize the synthesis of a wide range of biaryl isoquinoline derivatives. These compounds hold significant promise as scaffolds for the development of novel therapeutics, particularly in the field of oncology through the modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade. Further exploration and optimization of reaction conditions for specific substrates will undoubtedly expand the library of accessible 5-arylisoquinolines for drug discovery and development programs.
References
The Pivotal Role of Isoquinoline-5-boronic Acid in Modern Drug Discovery
Introduction: Isoquinoline-5-boronic acid has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique chemical properties make it an invaluable tool for researchers and scientists in the development of novel therapeutics, particularly in the realm of targeted therapies for cancer and neurological disorders. The isoquinoline core is a privileged structure, frequently found in potent kinase inhibitors, and the boronic acid moiety facilitates efficient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1] This allows for the systematic exploration of chemical space and the optimization of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Application in the Synthesis of Kinase Inhibitors
The isoquinoline scaffold is a key pharmacophore in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bonding interactions with the hinge region of the kinase active site. This compound serves as a strategic starting material for the synthesis of substituted isoquinolines, enabling the introduction of various aryl and heteroaryl groups at the 5-position. This structural diversification is paramount in modulating the potency and selectivity of the resulting inhibitors.
A prominent example of the therapeutic importance of the isoquinoline scaffold is Fasudil, the first clinically approved ROCK inhibitor.[1] Fasudil and its derivatives have demonstrated significant therapeutic potential in treating conditions such as cerebral vasospasm, glaucoma, and hypertension.[1][2] The synthesis of Fasudil and its analogs often starts from isoquinoline derivatives, highlighting the importance of this heterocyclic system in the design of potent ROCK inhibitors.[3]
Quantitative Data: Inhibition of ROCK by Isoquinoline-Based Inhibitors
The following table summarizes the in vitro potency of several key isoquinoline-based ROCK inhibitors, demonstrating the effectiveness of this scaffold in targeting the ROCK kinases.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) |
| Fasudil (HA-1077) | Ki: 0.33 µM; IC50: 10.7 µM[1] | IC50: 0.158 µM[1] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM)[1] |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM[1] | IC50: 0.72 µM[1] | PKA (IC50: 37 µM)[1] |
| Ripasudil (K-115) | IC50: 51 nM[1] | IC50: 19 nM[1] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[1] |
| Netarsudil (AR-13324) | Ki: 1 nM[1] | Ki: 1 nM[1] | Also inhibits the norepinephrine transporter (NET)[1] |
| LASSBio-2065 | IC50: 3.1 µM[4][5] | IC50: 3.8 µM[4][5] | Data on selectivity against other kinases is not readily available. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for creating biaryl structures.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an inorganic base)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If using an inorganic base that is not fully soluble, add a small amount of degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (typically 1-5 mol%).
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride - A Key Intermediate for Fasudil
This protocol outlines the synthesis of a crucial intermediate for the production of Fasudil and other isoquinoline-based ROCK inhibitors.
Materials:
-
Isoquinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Standard laboratory glassware suitable for corrosive reagents
Procedure:
-
Sulfonation: Carefully add isoquinoline portion-wise to an excess of chlorosulfonic acid at 0 °C. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation of Sulfonic Acid: The precipitated isoquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.
-
Chlorination: Suspend the dried isoquinoline-5-sulfonic acid in an excess of thionyl chloride. Add a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation of Product: After completion, cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid residue is isoquinoline-5-sulfonyl chloride hydrochloride, which can be used in the next step without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isoquinoline-5-boronic Acid in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-5-boronic acid is a versatile building block in the design and synthesis of novel fluorescent probes. The isoquinoline moiety serves as a valuable fluorophore, while the boronic acid group provides a reactive handle for sensing a variety of analytes. The inherent photophysical properties of the isoquinoline ring system, combined with the diverse reactivity of the boronic acid functional group, make this scaffold particularly attractive for the development of chemosensors.
The primary synthetic route to incorporate the this compound into a larger molecular framework is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and a wide range of organic halides or triflates, enabling the modular construction of complex fluorescent probes.
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on a proposed probe for the detection of fluoride ions.
Proposed Fluorescent Probe: IQB-Py for Fluoride Detection
To illustrate the application of this compound, we propose a hypothetical fluorescent probe, IQB-Py , designed for the detection of fluoride ions. This probe consists of the this compound core coupled to a pyrene fluorophore.
Sensing Mechanism: The proposed sensing mechanism is based on the interaction of the fluoride ion with the boronic acid moiety. In the free state, the pyrene fluorescence is quenched by the isoquinoline unit through a photoinduced electron transfer (PET) process. Upon binding of a fluoride ion to the boron center, the electron-withdrawing nature of the boronic acid is altered, inhibiting the PET process and leading to a "turn-on" fluorescence response from the pyrene moiety.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical and sensing properties of the proposed IQB-Py fluorescent probe. These values are based on typical data for similar pyrene-based boronic acid sensors.
| Property | Value |
| Maximum Absorption Wavelength (λabs) | 345 nm |
| Maximum Emission Wavelength (λem) | 375 nm, 395 nm (monomer), 470 nm (excimer) |
| Stokes Shift | ~30 nm (monomer) |
| Fluorescence Quantum Yield (Φf) - Free | < 0.05 |
| Fluorescence Quantum Yield (Φf) - Bound | > 0.5 |
| Binding Constant (Ka) for F⁻ | ~ 1 x 10⁵ M⁻¹ |
| Limit of Detection (LOD) for F⁻ | ~ 1 µM |
| Response Time | < 1 minute |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for fluoride detection by IQB-Py and the general experimental workflow for its synthesis and application.
Caption: Proposed signaling pathway for the IQB-Py fluorescent probe.
Caption: General experimental workflow for the synthesis and application of IQB-Py.
Experimental Protocols
1. Synthesis of IQB-Py via Suzuki-Miyaura Coupling
This protocol is adapted from established Suzuki coupling procedures involving isoquinoline boronic acids.
Materials:
-
This compound
-
1-Bromopyrene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), 1-bromopyrene (1 equivalent), and potassium carbonate (3 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure IQB-Py probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Protocol for Fluoride Ion Detection
Materials:
-
Stock solution of IQB-Py in a suitable organic solvent (e.g., acetonitrile or DMSO)
-
Aqueous solutions of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, AcO⁻) of known concentrations
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a working solution of the IQB-Py probe (e.g., 10 µM) in the buffer solution.
-
To a cuvette containing the IQB-Py working solution, add increasing concentrations of the fluoride ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1 minute.
-
Record the fluorescence emission spectrum (e.g., excitation at 345 nm, emission from 360 nm to 600 nm).
-
Repeat the experiment with other anions to assess the selectivity of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the binding constant and limit of detection.
Conclusion
This compound is a promising platform for the development of novel fluorescent probes. The synthetic accessibility through Suzuki-Miyaura coupling allows for the creation of a diverse range of sensors with tailored properties. The proposed IQB-Py probe for fluoride detection serves as a representative example of how this versatile building block can be employed to create sensitive and selective chemosensors for important analytes. Further research into this area is likely to yield a new generation of advanced fluorescent probes for applications in chemical biology, environmental monitoring, and medical diagnostics.
Application Notes and Protocols: The Role of Isoquinoline-5-boronic Acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline-5-boronic acid is a versatile building block in materials science, primarily utilized for the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Its rigid isoquinoline core and reactive boronic acid group make it a valuable precursor for developing advanced materials with tailored photophysical and electronic properties. The applications of materials derived from this compound span across several fields, including organic light-emitting diodes (OLEDs), fluorescent sensors, and catalysis. These materials are prized for their potential to create highly efficient and stable devices and sensors. This document provides an overview of its applications, along with detailed experimental protocols and performance data from relevant studies.
Application in Organic Light-Emitting Diodes (OLEDs)
The isoquinoline moiety is a key component in the design of cyclometalating ligands for heavy metal complexes, particularly iridium(III), which are used as phosphorescent emitters in OLEDs. These emitters are crucial for achieving high quantum efficiencies by harvesting both singlet and triplet excitons. This compound serves as a starting material to synthesize these sophisticated ligands. Through Suzuki coupling, the this compound can be functionalized with various aryl groups to tune the electronic properties and emission color of the final iridium complex.
Data Presentation: Performance of an Analogous Isoquinoline-Based Iridium Complex in an OLED
| Parameter | Value |
| Device Structure | ITO/HAT-CN (20 nm)/TAPC (40 nm)/mCP (5 nm)/Ir(x wt%):CBP (30 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm) |
| Emitter | DM-CNIr |
| Emission Peak (EL) | 714 nm[1] |
| Maximum External Quantum Efficiency (EQE) | 7.2%[1] |
| Maximum Current Efficiency | 10.9 cd/A |
| Maximum Power Efficiency | 6.8 lm/W |
| Turn-on Voltage | 3.5 V |
| CIE Coordinates (x, y) | Not specified for NIR emission |
Experimental Protocols
Protocol 1.1: Synthesis of a Phenylisoquinoline Ligand via Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an isoquinoline halide with a phenylboronic acid, which is analogous to the reaction of this compound with an aryl halide.[2]
Materials:
-
1-chloroisoquinoline (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (5.0 mmol)
-
1,2-Dimethoxyethane (DME) (3.0 mL)
-
Water (3.0 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vial, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, column chromatography setup.
Procedure:
-
To a screw-cap reaction vial, add 1-chloroisoquinoline (1.0 mmol), the aryl boronic acid (1.2 mmol), K₂CO₃ (5.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add DME (3.0 mL) and water (3.0 mL) to the reaction vial.
-
Seal the vial and reflux the reaction mixture under a nitrogen atmosphere for 20 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and add water.
-
Extract the organic phase. Wash the aqueous layer three times with ethyl acetate.[2]
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the pure phenylisoquinoline ligand.
Protocol 1.2: General Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer phosphorescent OLED (PhOLED) by thermal evaporation.[1][3]
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., CBP)
-
Phosphorescent emitter (isoquinoline-based Ir(III) complex)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the cleaned substrate with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Transfer the substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic and inorganic layers sequentially onto the ITO substrate by thermal evaporation at controlled rates:
-
HIL: HAT-CN (e.g., 20 nm)
-
HTL: TAPC (e.g., 40 nm)
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the phosphorescent emitter (e.g., 8 wt% doping concentration) to a thickness of ~30 nm.
-
ETL: TPBi (e.g., 40 nm)
-
EIL: LiF (e.g., 1 nm)
-
-
Deposit the metal cathode, typically aluminum (Al), to a thickness of ~100 nm.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualization
Caption: Workflow for creating an OLED using an isoquinoline-based emitter.
Application in Fluorescent Sensors
The boronic acid functional group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols, which are present in many biological molecules like saccharides.[4] This interaction can be exploited to design fluorescent sensors where the binding event modulates the fluorescence of a nearby fluorophore. This compound can be incorporated into a sensor molecule, where the isoquinoline unit itself might act as a part of the fluorophore or as a scaffold to attach other fluorescent moieties. These sensors can be designed to detect various analytes, including metal ions and biologically important molecules.
Data Presentation: Performance of Analogous Boronic Acid-Based Fluorescent Sensors
Specific quantitative data for a fluorescent sensor derived directly from this compound is scarce. The table below presents typical performance characteristics for other boronic acid-based fluorescent sensors to illustrate their capabilities.
| Sensor Type | Analyte | Detection Limit (LOD) | Fluorescence Change | Reference |
| Anthracene-based diboronic acid | Glucose | 0.8 µmol L⁻¹ | Enhancement | [5] |
| Furan-based boronic acid derivative (DFC) | L-Lysine | 0.14 µmol L⁻¹ | 4-fold enhancement | [4][6][7] |
| Diboronic acid-based sensor | Fe³⁺ | Not specified | 96% quenching | [8] |
Experimental Protocols
Protocol 2.1: Hypothetical Synthesis of an Isoquinoline-Based Fluorescent Sensor
This protocol describes a plausible synthetic route to a fluorescent sensor by coupling this compound with a fluorophore containing a reactive group (e.g., a bromo-substituted coumarin) via a Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Bromo-substituted fluorophore (e.g., 7-bromo-4-methylcoumarin) (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Standard laboratory glassware for organic synthesis.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the bromo-substituted fluorophore (1.0 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Add Na₂CO₃ (2.0 mmol) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final sensor molecule.
Protocol 2.2: General Procedure for Metal Ion Detection using a Fluorescent Sensor
This protocol provides a general method for evaluating the sensing capability of a newly synthesized fluorescent sensor towards metal ions.[9]
Materials:
-
Synthesized fluorescent sensor stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water)
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Perform a fluorometric titration by adding increasing concentrations of the target metal ion to the sensor solution.
-
Record the fluorescence spectrum after each addition and equilibration.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration.
Visualization
Caption: General mechanism of a turn-off fluorescent sensor.
Application in Catalysis
Boronic acids and their derivatives can be employed in catalysis in two primary ways: either as catalysts themselves (boronic acid catalysis) or as precursors to ligands for metal catalysts.[10] As a ligand precursor, this compound can be used to synthesize phosphine, N-heterocyclic carbene (NHC), or other types of ligands. These ligands can then be coordinated to transition metals like palladium to form catalysts for various cross-coupling reactions. The isoquinoline scaffold can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity.
Data Presentation: Catalytic Activity of an Analogous Palladium Complex
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 88 |
Experimental Protocols
Protocol 3.1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction, a reaction for which this compound is a suitable substrate.[5][11]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction conditions. Always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
- 1. Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for One-Pot Synthesis Involving Isoquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for a one-pot, multi-component synthesis utilizing Isoquinoline-5-boronic acid. This approach is designed to streamline the synthesis of complex isoquinoline-containing molecules, which are significant scaffolds in medicinal chemistry and drug discovery. The isoquinoline nucleus is a core component of numerous alkaloids with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages by improving efficiency, reducing waste, and saving time, making them highly valuable in the rapid generation of diverse chemical libraries for drug screening.[3]
Application: One-Pot Synthesis of 5-Aryl-Isoquinoline Derivatives via a Tandem Ugi/Suzuki-Miyaura Coupling Reaction
This protocol describes a hypothetical but highly plausible one-pot, four-component reaction (Ugi-4CR) followed by an in-situ Suzuki-Miyaura cross-coupling. This strategy allows for the rapid assembly of complex, drug-like molecules incorporating the isoquinoline moiety. The initial Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide intermediate. A halogenated carboxylic acid is chosen to introduce a handle for the subsequent cross-coupling. Without isolation of the Ugi product, a palladium catalyst and this compound are added to the reaction mixture to facilitate the Suzuki-Miyaura coupling, yielding the final 5-aryl-isoquinoline derivative. This approach is inspired by the successful use of boronic acids in multicomponent reactions for the synthesis of biologically active molecules.[4][5][6][7]
Logical Workflow of the One-Pot Synthesis
Caption: Logical flow of the one-pot Ugi/Suzuki-Miyaura reaction.
Experimental Protocol
General Procedure for the One-Pot Synthesis of 5-(Isoquinolin-5-yl)-phenyl-α-acetamido Carboxamides
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Benzylamine)
-
Halogenated Carboxylic Acid (e.g., 4-Bromobenzoic acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
This compound
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)[5]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Methanol for Ugi, followed by a mixture with Toluene/Water for Suzuki)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Column chromatography setup
Procedure:
-
Ugi Four-Component Reaction:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), and halogenated carboxylic acid (1.0 mmol, 1.0 equiv) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 equiv) to the mixture and continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
In-situ Suzuki-Miyaura Cross-Coupling:
-
Once the Ugi reaction is deemed complete, add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add an aqueous solution of the base, such as K₂CO₃ (2.0 M, 3.0 mmol, 3.0 equiv).
-
Add Toluene (10 mL) to create a biphasic system.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C for 12-18 hours, or until TLC indicates the consumption of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-aryl-isoquinoline derivative.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Data Presentation
The following table presents representative, hypothetical data for a small library of compounds synthesized using the described protocol. Yields and purities are typical for such multicomponent/tandem reactions.
| Entry | Aldehyde (R¹) | Amine (R²) | Isocyanide (R³) | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Benzylamine | t-Butyl | 2-(benzylamino)-N-(tert-butyl)-2-(4-(isoquinolin-5-yl)phenyl)acetamide | 65 | >95 |
| 2 | 4-MeO-Benzaldehyde | Benzylamine | t-Butyl | 2-(benzylamino)-N-(tert-butyl)-2-(4-(isoquinolin-5-yl)phenyl)-2-(4-methoxyphenyl)acetamide | 62 | >95 |
| 3 | Benzaldehyde | Cyclohexylamine | t-Butyl | 2-(cyclohexylamino)-N-(tert-butyl)-2-(4-(isoquinolin-5-yl)phenyl)acetamide | 68 | >95 |
| 4 | Benzaldehyde | Benzylamine | Cyclohexyl | 2-(benzylamino)-N-cyclohexyl-2-(4-(isoquinolin-5-yl)phenyl)acetamide | 63 | >95 |
Discussion
This one-pot protocol offers an efficient pathway for the synthesis of diverse isoquinoline-containing compounds. The convergence of a multicomponent reaction with a subsequent cross-coupling reaction in a single pot minimizes intermediate handling, purification steps, and solvent usage, aligning with the principles of green chemistry.[8] The modularity of the Ugi reaction allows for the introduction of multiple points of diversity (R¹, R², R³), while the Suzuki-Miyaura coupling specifically installs the isoquinoline-5-yl moiety. Such strategies are invaluable in drug discovery for rapidly generating novel chemical entities for biological screening.[9][10] The tolerance of both the Ugi and Suzuki reactions to a variety of functional groups makes this a robust and versatile synthetic method.[11][12]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of multicomponent reactions in the development of bis-boronic acids for the detection of β-sialic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of isoquinolines in water by a Pd-catalyzed tandem reaction of functionalized alkylnitriles with arylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Isoquinoline-5-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving isoquinoline-5-boronic acid. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Protodeboronation
Symptom: Analysis of the reaction mixture (e.g., by LC-MS or NMR) shows a low yield of the desired coupled product, with a significant amount of isoquinoline formed as a byproduct. This indicates that protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction.[1][2]
Root Causes and Solutions:
-
Presence of Protic Solvents: Water and other protic species in the reaction mixture can facilitate protodeboronation.[1][2]
-
Solution: Employ rigorously dried, anhydrous solvents such as toluene, dioxane, or THF.[1] Ensure all reagents and glassware are thoroughly dried before use.
-
-
Inappropriate Base Selection: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[1]
-
Suboptimal Reaction Temperature: Higher temperatures can sometimes favor the protodeboronation pathway.
-
Solution: Lower the reaction temperature. Note that this may necessitate the use of a more active catalyst system to maintain a reasonable reaction rate.[1]
-
-
Slow Transmetalation: If the desired cross-coupling is slow, the sensitive boronic acid is exposed to conditions that favor protodeboronation for a longer period.
-
Solution: Utilize a highly active catalyst system to accelerate the rate of the Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[2]
-
Logical Workflow for Troubleshooting Protodeboronation:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
Symptom: The desired product is contaminated with a significant amount of 5,5'-biisoquinoline, the homocoupling product of this compound.
Root Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[3]
-
Solution: Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[3] Maintain a positive pressure of an inert atmosphere throughout the reaction.
-
-
Use of Pd(II) Precatalysts: Palladium(II) sources can directly mediate the homocoupling of boronic acids before being reduced to the catalytically active Pd(0) species.[4]
-
Solution: Consider using a Pd(0) precatalyst. If a Pd(II) source is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[4]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Screen different reaction conditions to find an optimal system that favors the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when using this compound in Suzuki couplings?
A1: The two most common side reactions are protodeboronation, leading to the formation of isoquinoline, and homocoupling, resulting in 5,5'-biisoquinoline.[1][3] Nitrogen-containing heteroaryl boronic acids, like this compound, can be particularly susceptible to protodeboronation.[1]
Q2: How does the choice of palladium catalyst and ligand affect the outcome of the reaction?
A2: The catalyst and ligand system is crucial for a successful Suzuki coupling, especially with challenging substrates like N-heterocyclic boronic acids. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald ligands), are often recommended.[1] These ligands can promote the desired cross-coupling reaction to proceed at a faster rate than competing side reactions and can help prevent catalyst poisoning by the nitrogen atom of the isoquinoline.[3]
Q3: Can the stability of this compound be improved?
A3: Yes. If protodeboronation is a persistent issue, you can convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate.[2] These derivatives often exhibit greater stability under the reaction conditions and can slowly release the boronic acid in situ for the coupling reaction.[2]
Q4: What is the optimal type of base for Suzuki coupling with this compound?
A4: While the optimal base can be substrate-dependent, for sensitive heteroaryl boronic acids, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong hydroxide bases.[1] The use of anhydrous conditions is also beneficial in suppressing protodeboronation.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Common Side Reactions
| Parameter | Variation | Impact on Protodeboronation | Impact on Homocoupling | Recommendation for this compound |
| Solvent | Anhydrous (e.g., Toluene, Dioxane) vs. Protic/Aqueous | Lower in anhydrous | - | Use rigorously dried, degassed anhydrous solvents. |
| Base | Weak (e.g., K₂CO₃, Cs₂CO₃) vs. Strong (e.g., NaOH, KOH) | Lower with weaker bases | - | Employ weaker, non-hydroxide bases like K₂CO₃ or Cs₂CO₃. |
| Temperature | Lower (e.g., 80 °C) vs. Higher (e.g., 110 °C) | Generally lower at lower temperatures | Can be variable | Start at a lower temperature (e.g., 80-90 °C) and increase only if necessary. |
| Atmosphere | Inert (Argon, Nitrogen) vs. Air | - | Significantly lower under inert atmosphere | Maintain a strict inert atmosphere throughout the experiment. |
| Palladium Source | Pd(0) vs. Pd(II) | - | Lower with Pd(0) or with a reducing agent for Pd(II) | Consider a Pd(0) precatalyst or add a mild reducing agent if using a Pd(II) source. |
| Ligand | Bulky, electron-rich (e.g., SPhos) vs. Less bulky (e.g., PPh₃) | Can be lower due to faster cross-coupling | Can be lower | Use bulky, electron-rich phosphine ligands. |
This table provides general trends observed for N-heterocyclic boronic acids; specific results may vary.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound to Minimize Side Reactions:
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes to ensure the removal of oxygen.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Major side reaction pathways in Suzuki coupling with this compound.
References
Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Isoquinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating homocoupling side reactions in the Suzuki-Miyaura cross-coupling of isoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions with isoquinolines, and why is it a significant problem?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid or boronic ester reagent couple with each other, forming a symmetrical biaryl byproduct. In the case of isoquinoline Suzuki reactions, this leads to the formation of undesired bi-isoquinolines or other symmetrical dimers. This side reaction is problematic as it consumes the valuable organoboron reagent, reduces the yield of the desired cross-coupled product, and often generates impurities that are structurally similar to the target molecule, complicating purification.
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions of isoquinolines?
A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and excess palladium(II) species in the reaction mixture.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organoboron reagent.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The selection of the palladium source and ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it circumvents the in-situ reduction step that can lead to homocoupling.[2] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help suppress homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for Suzuki couplings of N-heterocycles.[3][4] These ligands accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, thereby outcompeting the pathways leading to homocoupling.
Q4: What is the role of the base in isoquinoline Suzuki reactions, and can it influence homocoupling?
A4: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[2] The choice of base can influence the reaction outcome. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally effective without promoting significant side reactions. The strength and concentration of the base can affect the rate of transmetalation versus competing side reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki reactions of isoquinolines.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of homocoupled byproduct | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period. - Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | - Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. - If using a Pd(II) source, consider adding a mild reducing agent like potassium formate. | |
| Inefficient ligand. | - Switch to a bulky, electron-rich phosphine ligand like SPhos or XPhos, which are known to be effective for heteroaryl couplings. | |
| Low yield of the desired cross-coupled product | Catalyst poisoning by the isoquinoline nitrogen. | - Use a higher ligand-to-palladium ratio. - Employ a more robust catalyst system with bulky ligands that shield the metal center. |
| Protodeboronation of the boronic acid. | - Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid for increased stability. | |
| Poor solubility of reagents. | - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). - Increase the reaction temperature. |
Data Presentation
The following tables provide a summary of quantitative data for Suzuki-Miyaura coupling reactions involving isoquinoline substrates, highlighting the impact of different reaction parameters on product yield and the suppression of homocoupling.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of 4-Bromoisoquinoline with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-Phenylisoquinoline (%) | Homocoupling (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 | ~10 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | <5 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 4 | 92 | Not Detected |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 4 | 95 | Not Detected |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 1-Chloroisoquinoline with 4-Methoxyphenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 89 |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 6 | 91 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 100 | 10 | 88 |
Note: Homocoupling was reported to be minimal (<5%) in all cases with the Pd₂(dba)₃/SPhos system.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of a Bromo-Isoquinoline Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromo-isoquinoline derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the bromo-isoquinoline, boronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a bromo-isoquinoline.
Caption: Primary mechanisms leading to homocoupling in Suzuki reactions.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in isoquinoline Suzuki reactions.
References
Technical Support Center: Purification of Isoquinoline-5-boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Isoquinoline-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities include the protodeboronated product (isoquinoline), unreacted starting materials, homocoupled byproducts, and boric acid.[1][2] In some cases, polymeric or oxidized materials may also be present, particularly if the crude product has been stored for an extended period under ambient conditions.[2][3]
Q2: What are the key stability concerns for this compound during purification?
The primary stability concern is protodeboronation, the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This undesired side reaction is highly dependent on factors like pH, temperature, and the presence of certain metal catalysts.[1][4] Both acidic and basic conditions can promote protodeboronation.[5][6] For instance, some arylboronic acids are stabilized by acidic conditions, while others are more stable at a neutral pH.[1]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis of impurities.[7] Proton NMR (¹H NMR) can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) helps in identifying the mass of the main component and any byproducts.[7]
Purity Analysis Techniques Comparison
| Technique | Purpose | Advantages | Common Issues |
| HPLC | Quantitative Purity Assessment | High sensitivity and resolution for separating impurities. | Boronic acids can exhibit poor peak shape or retention; method development is often required.[8] |
| ¹H NMR | Structural Confirmation & Impurity ID | Provides structural information and can quantify impurities relative to the main peak if an internal standard is used. | Overlapping signals can complicate analysis; may not detect inorganic impurities like boric acid. |
| Mass Spec (MS) | Molecular Weight Confirmation | Confirms the molecular weight of the product and helps identify unknown impurities.[7] | Does not provide quantitative information on its own. |
| Aqueous Titration | Assay Determination | Provides an accurate measure of the boronic acid content.[9] | Does not provide information about the nature of impurities. |
Troubleshooting Guide
Problem 1: My this compound is "oiling out" or not crystallizing during recrystallization.
Cause: This common issue can be due to an inappropriate solvent system, the presence of impurities that inhibit crystal lattice formation, or cooling the solution too quickly.[10][11]
Solution:
-
Solvent System Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10] For boronic acids, solvents like water, ethyl acetate, or mixtures such as hexane/ethyl acetate can be effective.[11][12] Systematically screen a range of solvents on a small scale.
-
Trituration: If recrystallization fails, try trituration. This involves stirring the crude oil or solid with a solvent in which the desired compound is insoluble but the impurities are soluble.[12] Hexane or diethyl ether are often good starting points.
-
Slow Cooling: Allow the heated solution to cool to room temperature slowly before placing it in an ice bath.[10] Rapid cooling often leads to the precipitation of impurities and the formation of oils or very small crystals.[10]
-
Seeding: If you have a small amount of pure material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.
Troubleshooting Failed Recrystallization
Caption: Decision tree for troubleshooting failed recrystallization.
Problem 2: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.
Cause: Boronic acids are known to interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, irreversible adsorption, and sometimes decomposition.[2][12]
Solution:
-
Acidify the Mobile Phase: Adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can suppress the ionization of the acidic boronic acid and silanol groups, often leading to better peak shapes.[12]
-
Use a Different Stationary Phase: If modifying the eluent is not effective, consider alternative stationary phases. Neutral alumina can be a good substitute for silica gel.[12] Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is also a very effective technique for purifying polar boronic acids.[13]
-
Boric Acid Impregnated Silica: For challenging separations, impregnating the silica gel with boric acid before preparing the column can improve results by saturating the active sites.[14]
General Purification Workflow
Caption: General workflow for selecting a purification strategy.
Problem 3: I suspect protodeboronation is occurring, leading to low yields.
Cause: The C-B bond is being cleaved due to inappropriate pH, high temperatures, or extended reaction/purification times.[1]
Solution:
-
pH Control: Maintain the pH as close to neutral as possible during aqueous workups and extractions, unless performing a deliberate acid-base purification. Many boronic acids are most stable in neutral solutions.[1]
-
Temperature Management: Avoid excessive heat. When concentrating solutions, use a rotary evaporator at a moderate temperature (e.g., <45°C).[2]
-
Minimize Time: Do not leave the boronic acid in solution (especially under acidic or basic conditions) for longer than necessary.
-
Use a Protecting Group: In multi-step syntheses, it may be beneficial to protect the boronic acid as a pinacol ester. Boronic esters are generally more stable to protodeboronation than the free acids, although they are susceptible to hydrolysis.[6][8]
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[15][16]
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1-2 M).[15][16] The boronic acid will deprotonate to form its water-soluble salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it to a pH of ~3-4 with a dilute acid like 1.5N HCl.[15] The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water to remove any residual salts, and then dry it under vacuum to yield the purified product.
Acid-Base Extraction Workflow
Caption: Step-by-step visualization of the acid-base extraction protocol.
Protocol 2: Recrystallization
This protocol purifies the compound based on differences in solubility between the product and impurities.[10]
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Troubleshooting Guide).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid near the solvent's boiling point.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.[10]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities, then dry them under vacuum.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Isoquinoline-5-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of isoquinoline-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki-Miyaura coupling of this compound?
A1: The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. The choice of palladium catalyst and ligand is paramount, as they facilitate the catalytic cycle. The base is crucial for the activation of the boronic acid, and the solvent system must solubilize all reactants. Temperature and reaction time are also critical and often need to be optimized for specific substrates.
Q2: I am observing low to no yield in my reaction. What are the first troubleshooting steps?
A2: Low yields can stem from several factors. First, ensure all reagents are pure and the solvent is appropriately degassed to prevent catalyst deactivation. Verify the activity of your palladium catalyst; older catalysts or those exposed to air can lose efficacy. The choice of base is also critical; a base that is too weak may not facilitate transmetalation effectively. Finally, consider increasing the reaction temperature or switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands.
Q3: What are common side reactions, and how can they be minimized?
A3: Two prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation can be minimized by using anhydrous conditions, as water is a common proton source. Using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also help. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can prevent this side reaction.
-
Homocoupling is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial for its prevention.
Q4: How does the electronic nature of the isoquinoline ring affect the coupling reaction?
A4: The isoquinoline ring is a heteroaromatic system, and the nitrogen atom influences its electronic properties. The nitrogen atom is electron-withdrawing, which can affect the nucleophilicity of the boronic acid. However, the boronic acid at the 5-position is on the benzo-fused ring, which is generally more electron-rich than the pyridine ring, making it a suitable substrate for Suzuki coupling. The specific electronic properties of the coupling partner (the aryl halide) will also significantly influence the reaction's success.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or a more air-stable pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Inappropriate solvent | Screen different solvent systems, such as dioxane/water, toluene/water, or DME/water. | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and reagents, and ensure the reaction is run under a strict inert atmosphere. |
| Base is too strong or hydroxyl-containing | Use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or KF. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Incomplete Consumption of Starting Material | Steric hindrance | Employ a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.[1] |
| Poor solubility of reagents | Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. | |
| Difficult Purification | Close polarity of product and byproducts | Optimize the reaction to minimize side products. For purification, consider alternative chromatography techniques or recrystallization. |
Comparative Quantitative Data
| Aryl/Heteroaryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(dppf)Cl₂ (5) | dppf | Na₂CO₃ | DME/H₂O | 80 | 2 | 91 | [3] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | - | 85 | [4] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(dppf)Cl₂ (4) | dppf | K₂CO₃ | THF/H₂O | 80 | 24 | 98 | [5] |
| 5-Bromophthalide | Phenylboronic Acid | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
Troubleshooting low yields in Suzuki-Miyaura reactions with isoquinolines
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving isoquinoline substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize these often-challenging reactions. Below, you will find a detailed troubleshooting guide and frequently asked questions in a direct question-and-answer format, along with experimental protocols and comparative data to guide your experimental design.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields or reaction failure when performing Suzuki-Miyaura reactions with isoquinoline-based substrates.
Question 1: Why is my Suzuki-Miyaura reaction with a halo-isoquinoline resulting in a low yield or failing completely?
Answer: Low yields in Suzuki-Miyaura couplings with isoquinolines are a common challenge and can stem from several factors related to the unique properties of the isoquinoline ring system. The primary reasons include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst. This can form inactive palladium complexes, effectively removing the catalyst from the catalytic cycle and hindering the reaction.
-
Substrate Reactivity: The reactivity of the halo-isoquinoline is highly dependent on the position of the halogen. For instance, chloro-isoquinolines are significantly less reactive than their bromo- or iodo- counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[1] The electronic environment of the C-X bond, influenced by substituents on the isoquinoline ring, also plays a crucial role.
-
Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Heteroaryl boronic acids are particularly susceptible to this process, which is often promoted by aqueous basic conditions.[2] The presence of a protonable heteroatom in the aromatic ring, such as the nitrogen in isoquinoline, can accelerate protodeboronation.[2]
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid can couple with each other, forming a symmetrical biaryl byproduct. This side reaction consumes the boronic acid and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
-
Steric Hindrance: Bulky substituents near the reaction site on either the isoquinoline or the boronic acid can impede the approach of the catalyst and hinder the oxidative addition or reductive elimination steps, leading to lower yields.
Question 2: My starting material is consumed, but the yield of the desired product is low, and I see several side products. What are they and how can I minimize them?
Answer: Besides the desired cross-coupled product, several side products can form, consuming your starting materials and complicating purification. The most common are:
-
Dehalogenated Isoquinoline: The halo-isoquinoline can be reduced to the corresponding isoquinoline. This can occur if a hydride source is present in the reaction mixture, which can react with the palladium intermediate after oxidative addition, followed by reductive elimination.
-
Homocoupled Boronic Acid: As mentioned above, this results in a biaryl derived from the boronic acid. To minimize this, ensure your reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help.
-
Homocoupled Isoquinoline: Although less common, the halo-isoquinoline can couple with itself.
To minimize these side reactions:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Use fresh, high-purity boronic acid. To combat protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
Optimize Reaction Conditions: Carefully screen the catalyst, ligand, base, and solvent. Sometimes, a lower temperature for a longer duration can minimize side reactions.
Question 3: How do I choose the right catalyst and ligand for my isoquinoline substrate?
Answer: The choice of catalyst and ligand is critical. For challenging substrates like isoquinolines, standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
For Chloro-isoquinolines: These require more active catalysts. Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the difficult oxidative addition step. PEPPSI-type precatalysts are also a good option.[2]
-
For Bromo- and Iodo-isoquinolines: While more reactive, these substrates can still benefit from advanced ligand systems, especially if steric hindrance is an issue. Pd(dppf)Cl₂ is a versatile and robust catalyst often used for these types of couplings.
-
Catalyst Loading: While typical loadings are 1-5 mol%, for particularly challenging couplings, a higher catalyst loading might be necessary. However, this can also lead to more side products, so optimization is key.
Question 4: What is the best base and solvent system to use for Suzuki-Miyaura reactions with isoquinolines?
Answer: The base and solvent are interdependent and crucial for success.
-
Bases: The base activates the boronic acid to facilitate transmetalation.
-
Strong Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often effective for couplings with nitrogen-containing heterocycles. K₃PO₄ is particularly useful for substrates that are sensitive to stronger bases.
-
Milder Bases: K₂CO₃ and Na₂CO₃ are also commonly used, often in aqueous solvent mixtures.
-
For substrates prone to protodeboronation, milder bases like KF can be beneficial.
-
-
Solvents: The solvent must be able to dissolve the reactants and be compatible with the catalyst system.
-
Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane, THF, or DMF with water is very common. The water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
Anhydrous Conditions: For substrates that are highly sensitive to water (e.g., prone to hydrolysis or severe protodeboronation), anhydrous conditions with an organic-soluble base might be necessary. Toluene is a common solvent in these cases.
-
Degassing: Regardless of the solvent system, it must be thoroughly degassed to prevent catalyst oxidation.
-
Data Presentation: Performance of Different Catalytic Systems
The following tables summarize yields for Suzuki-Miyaura couplings with isoquinoline and related N-heterocyclic substrates under various conditions. Note that these results are compiled from different sources and are not a direct side-by-side comparison. They should be used as a guide for selecting initial screening conditions.
Table 1: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline Derivatives
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 | Based on similar systems |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 91 | Based on similar systems |
| 3-Thienylboronic acid | PEPPSI-IPr (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 78 | Based on similar systems |
Table 2: Suzuki-Miyaura Coupling of Bromo-quinoline/isoquinoline Derivatives
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Various Pd precatalysts | DBU | THF/H₂O | Optimized via automated feedback | Up to 95 | Reizman et al. |
| 5-Hydroxyisoquinoline derivative | Pyridylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ (4.5) | 2-Me-THF | 100 | >95 | [3] |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M) | DMF | Not specified | 81 | |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M) | DMF | Not specified | 76 |
Experimental Protocols
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of a halo-isoquinoline with an arylboronic acid. This should be considered a starting point, and optimization of parameters is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Phenylboronic Acid
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add 4-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylisoquinoline.
Visualizations
Below are diagrams illustrating key concepts in the Suzuki-Miyaura reaction to aid in understanding the process and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Isoquinoline-5-boronic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of isoquinoline-5-boronic acid in chemical reactions. The purity of this reagent is critical to the success of synthetic outcomes, and this guide addresses common issues related to impurities and their impact on reaction performance.
Frequently Asked questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield. What are the potential causes related to the boronic acid reagent?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can often be attributed to the quality and handling of the boronic acid itself. Several factors related to the reagent can be the source of the problem:
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by the presence of water and strong bases in the reaction mixture.[1]
-
Boroxine Formation: Three molecules of this compound can dehydrate to form a cyclic anhydride called a boroxine. While often in equilibrium with the boronic acid in the presence of water, the formation of boroxine can reduce the concentration of the active monomeric boronic acid available for the catalytic cycle.[2]
-
Homocoupling: Two molecules of the this compound can couple with each other, forming a bi-isoquinoline byproduct. This is often promoted by the palladium catalyst, especially in the presence of oxygen.[1]
-
Presence of Unknown Impurities: The commercial source or synthetic route of the this compound can introduce various impurities that may interfere with the catalytic cycle.
Q2: How can I detect the presence of common impurities in my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify and quantify major impurities. The presence of a significant peak corresponding to isoquinoline would indicate protodeboronation. The formation of boroxines can also be observed by NMR, often as broadened peaks or a shift in the aromatic signals.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting and quantifying trace impurities.[3][4] Developing an appropriate HPLC method can allow for the separation and quantification of this compound from its common impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of impurities, helping to confirm their structures.
Q3: What are boroxines, and do they inhibit Suzuki-Miyaura reactions?
A3: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[2] The formation of boroxine from this compound is a reversible process. In many Suzuki-Miyaura reactions, the reaction conditions (presence of water and base) can facilitate the hydrolysis of the boroxine back to the active boronic acid monomer. However, if the reaction is run under strictly anhydrous conditions, the formation of boroxine can sequester the boronic acid in an unreactive form, leading to lower yields. While not always detrimental, minimizing boroxine content is good practice.[5]
Q4: Can residual palladium from the synthesis of this compound affect my reaction?
A4: Yes, residual palladium from the manufacturing process of the boronic acid can be an issue. While palladium is the catalyst in your Suzuki reaction, residual palladium in the boronic acid starting material can be in an inactive state (e.g., Pd(II)) and can potentially interfere with the catalytic cycle or promote unwanted side reactions like homocoupling.[6][7] It is advisable to use high-purity this compound with low residual palladium content.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation of this compound | 1. Use freshly opened or purified this compound. 2. Minimize the amount of water in the reaction, or consider running under anhydrous conditions if the base allows. 3. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄). | Protodeboronation is often accelerated by moisture and strong bases.[1] Using fresh reagent and carefully controlling reaction conditions can mitigate this side reaction. |
| Inactive Catalyst | 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using a pre-catalyst that is more air- and moisture-stable. | The active Pd(0) species can be sensitive to air and moisture. Ensuring the catalyst is active is crucial for the reaction to proceed. |
| Boroxine Formation | 1. Add a small amount of water to the reaction mixture if compatible with other reagents. 2. Consider converting the boronic acid to its corresponding pinacol ester, which is less prone to dehydration. | Water can hydrolyze the boroxine back to the active boronic acid.[2] Boronic esters are more stable towards dehydration.[8] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of this compound | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). 2. Use a Pd(0) catalyst source directly instead of a Pd(II) pre-catalyst. 3. Add the this compound slowly to the reaction mixture. | Oxygen can promote the formation of Pd(II) species which can lead to homocoupling.[1] Slow addition can keep the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Unidentified Byproducts | 1. Analyze the purity of the this compound by NMR and HPLC before use. 2. Purify the this compound if significant impurities are detected. | Impurities in the starting material can lead to the formation of unexpected byproducts. |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a general method for the purification of boronic acids via acid-base extraction.[9]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.
-
Base Extraction: Treat the organic solution with an aqueous solution of a base (e.g., 1M NaOH) to form the sodium boronate salt, which is water-soluble.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to precipitate the purified boronic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.[10][11]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Impact of impurities on reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. Hplc analysis of impurities | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability and Use of Isoquinoline-5-boronic Acid in Suzuki Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isoquinoline-5-boronic acid under Suzuki coupling conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered a stable substrate for Suzuki coupling reactions?
A1: this compound, like many nitrogen-containing heteroaromatic boronic acids, can be a challenging substrate for Suzuki coupling reactions. Its stability is highly dependent on the reaction conditions. The nitrogen atom in the isoquinoline ring can influence the electronic properties and reactivity of the boronic acid group, making it susceptible to decomposition pathways, most notably protodeboronation.
Q2: What is protodeboronation and why is it a significant issue with this compound?
A2: Protodeboronation is a common and detrimental side reaction in Suzuki couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid, preventing its participation in the desired cross-coupling reaction and leading to the formation of isoquinoline as a byproduct, ultimately reducing the yield of the target molecule. For this compound, the presence of the nitrogen atom can facilitate this process, especially under certain pH and temperature conditions.
Q3: How can I enhance the stability of this compound for use in Suzuki coupling?
A3: To improve stability and handling, this compound can be converted into more stable derivatives. These derivatives can then be used in the Suzuki coupling reaction, where they release the active boronic acid in situ. Common stable derivatives include:
-
Potassium organotrifluoroborates (R-BF3K): These salts are generally crystalline, air-stable solids and are more resistant to protodeboronation.
-
MIDA (N-methyliminodiacetic acid) boronates: These are also stable, crystalline solids that slowly release the boronic acid under basic aqueous conditions, keeping the concentration of the reactive boronic acid low throughout the reaction.
-
Diethanolamine (DABO) boronates: These complexes are often air- and water-stable and can be used directly in the coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield, with significant starting material remaining | 1. Catalyst Inactivity: The palladium catalyst may be deactivated. 2. Insufficient Base: The base may not be strong enough or soluble enough to activate the boronic acid. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh, high-quality palladium catalyst and a suitable phosphine ligand (e.g., XPhos, SPhos). Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to prevent catalyst oxidation. 2. Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered for solid-liquid reactions. 3. Gradually increase the reaction temperature, while monitoring for decomposition. |
| Formation of isoquinoline as a major byproduct | Protodeboronation: The this compound is decomposing faster than it is coupling. | 1. Use Anhydrous Conditions: Minimize water in the reaction by using anhydrous solvents and reagents. 2. Milder Base: Switch to a weaker base like K2CO3 or Na2CO3, as strong bases can accelerate protodeboronation. 3. Lower Temperature: Reduce the reaction temperature to slow down the rate of protodeboronation relative to the coupling reaction. 4. Use a More Active Catalyst: A more efficient catalyst can promote the desired coupling at a lower temperature, outcompeting protodeboronation. 5. Convert to a Stable Derivative: Use a potassium trifluoroborate or MIDA boronate derivative of this compound. |
| Inconsistent reaction outcomes | 1. Variable Reagent Quality: The purity and stability of the this compound may vary between batches. 2. Incomplete Degassing: Residual oxygen can lead to inconsistent catalyst activity and side reactions. | 1. Assess the purity of the boronic acid by NMR before use. Consider recrystallization if necessary. 2. Ensure thorough degassing of solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk flask, add this compound, the aryl bromide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Example Published Condition 1
-
Reactants: this compound and a complex chloro-pyrimidine derivative.[1]
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃ (5.0 equiv.)
-
Solvent: DME/H₂O
-
Conditions: Reflux, overnight
-
Yield: 29%[1]
Example Published Condition 2
-
Reactants: this compound and a chloro-pyrimidine derivative.[2]
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II)
-
Base: 1 N aqueous Na₂CO₃
-
Solvent: Acetonitrile
-
Conditions: 130 °C, 90 min
-
Yield: Not explicitly stated for this specific reaction in the document.[2]
Data Presentation
Table 1: Summary of Published Suzuki Coupling Conditions for this compound
| Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| Chloro-pyrimidine derivative | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux, overnight | 29 | [1] |
| Chloro-pyrimidine derivative | PdCl₂(PPh₃)₂ | aq. Na₂CO₃ | Acetonitrile | 130 °C, 90 min | N/A | [2] |
| Naphthyl trifluoromethanesulfonate | Pd(PPh₃)₄ | K OtBu | Not specified | Not specified | Inefficient |
Note: Quantitative, comparative data on the stability of this compound under different Suzuki coupling conditions is limited in the publicly available literature. The "inefficient" yield noted in one case was attributed to the sterically hindered nature of the coupling partners.
Mandatory Visualizations
References
Technical Support Center: Isoquinoline-5-boronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of isoquinoline-5-boronic acid in chemical reactions, with a primary focus on mitigating dehalogenation and protodeboronation side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound, like many heteroaromatic boronic acids, is susceptible to two primary undesired side reactions: protodeboronation of the this compound itself and dehalogenation of the coupling partner (aryl/heteroaryl halide).[1] These side reactions consume the starting materials and lead to reduced yields of the desired cross-coupled product. The nitrogen atom in the isoquinoline ring can also coordinate to the palladium catalyst, potentially affecting its activity.
Q2: What is protodeboronation and why is this compound prone to it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This is a common decomposition pathway for heteroaromatic boronic acids. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring can make the boronic acid group more susceptible to protonolysis, especially under basic and aqueous conditions at elevated temperatures.
Q3: What is dehalogenation in the context of a Suzuki-Miyaura reaction?
A3: Dehalogenation is a side reaction where the halogen atom of the aryl or heteroaryl halide is replaced by a hydrogen atom. This process is often mediated by a palladium-hydride (Pd-H) species that can form in the catalytic cycle. The source of the hydride can be the solvent, base, or even trace amounts of water.
Q4: How can I improve the stability of this compound?
A4: A highly effective strategy to prevent protodeboronation is to convert the boronic acid into a more stable derivative. Two common and effective derivatives are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are unreactive under anhydrous Suzuki coupling conditions. The boronic acid is slowly released in situ under aqueous basic conditions, keeping its concentration low and minimizing decomposition.
-
Potassium organotrifluoroborates (R-BF3K): These salts are generally more stable than the corresponding boronic acids and can be used directly in coupling reactions.
Troubleshooting Guide
Issue 1: Low yield of the desired cross-coupled product and significant amount of isoquinoline detected.
-
Potential Cause: Protodeboronation of this compound.
-
Solutions:
-
Use a milder base: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Switching to weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Lower the reaction temperature: Higher temperatures increase the rate of protodeboronation. If the catalyst system is sufficiently active, reducing the temperature can suppress this side reaction.
-
Employ anhydrous conditions: Water is a proton source for protodeboronation. Using anhydrous solvents (e.g., toluene, dioxane, THF) and ensuring all reagents are dry can significantly reduce this side reaction.
-
Use a more stable boronic acid derivative: Converting this compound to its MIDA boronate or potassium trifluoroborate salt is a robust solution.
-
Issue 2: Formation of a significant amount of the dehalogenated arene/heteroarene byproduct.
-
Potential Cause: Dehalogenation of the aryl/heteroaryl halide coupling partner.
-
Solutions:
-
Select an appropriate ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.
-
Optimize the base: The choice of base can influence the formation of Pd-H species. Experiment with different bases to find one that minimizes dehalogenation for your specific substrate.
-
Use a highly active catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, thereby reducing the reaction time and the opportunity for dehalogenation to occur.
-
Ensure rigorous inert atmosphere: Oxygen can lead to catalyst decomposition and the formation of species that may promote dehalogenation. Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Data Presentation: Influence of Reaction Parameters on Side Reactions
The following tables summarize the general effects of various reaction parameters on the undesired side reactions of protodeboronation and dehalogenation in the context of heteroaromatic Suzuki-Miyaura couplings. Note: This is a qualitative guide, as specific quantitative data for this compound is limited. The optimal conditions should be determined experimentally for each specific reaction.
Table 1: Effect of Base on Side Reactions
| Base | Relative Strength | General Effect on Protodeboronation | General Effect on Dehalogenation |
| NaOH, KOH | Strong | High | Variable |
| K₃PO₄ | Moderate | Moderate | Generally Low |
| K₂CO₃, Cs₂CO₃ | Moderate | Moderate to Low | Generally Low |
| KF | Mild | Low | Low |
Table 2: Effect of Ligand on Dehalogenation
| Ligand Type | Examples | General Effect on Dehalogenation |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Can be prone to dehalogenation, especially with reactive halides. |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Generally suppress dehalogenation by accelerating the desired coupling. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can be effective in suppressing dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound MIDA ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent such as DMF or a mixture of toluene and DMSO.
-
Dehydration: Heat the mixture at 80-100 °C. If using toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude MIDA boronate can often be purified by crystallization or column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with competing dehalogenation and protodeboronation pathways.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions with this compound.
References
Technical Support Center: Column Chromatography of Isoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of isoquinoline derivatives via column chromatography.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline derivative is showing significant peak tailing on a silica gel column. What are the common causes and solutions?
Peak tailing is a common issue when purifying nitrogen-containing compounds like isoquinolines on silica gel.[1][2] This is often due to strong interactions between the basic nitrogen atoms of the analyte and the acidic silanol groups on the silica surface.[2]
Troubleshooting Peak Tailing:
| Common Cause | Recommended Solution |
| Strong Analyte-Stationary Phase Interaction | Add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-2%).[3][4] This will mask the acidic silanol sites and improve the peak shape.[4] |
| Inappropriate Mobile Phase pH | Adjusting the mobile phase pH can suppress the ionization of either the analyte or the silanol groups, minimizing unwanted interactions. For basic isoquinolines, a lower pH (e.g., 2.5-4) can protonate the analyte, while a higher pH will neutralize it but deprotonate the silanols.[4] The optimal pH should be determined experimentally.[5][6][7] |
| Column Overload | If all peaks are tailing, the column may be overloaded. Reduce the amount of sample loaded onto the column.[1][3] |
| Column Bed Deformation | Voids or channels in the column packing can lead to peak tailing.[1] Ensure the column is packed uniformly and has not run dry.[3] |
Q2: My polar isoquinoline derivative is not retaining on the reversed-phase (RP) column and elutes with the solvent front. How can I increase retention?
Poor retention of polar compounds in reversed-phase chromatography is a frequent challenge.[4] This occurs because the analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[4]
Strategies to Enhance Retention in RP-HPLC:
| Strategy | Description |
| Increase Mobile Phase Polarity | Gradually increase the proportion of the aqueous component in the mobile phase.[4] |
| Employ a More Polar Stationary Phase | Consider using a reversed-phase column with a more polar character, such as a Phenyl-Hexyl or an embedded polar group (EPG) column.[4] |
| Adjust Mobile Phase pH | Modifying the pH can alter the ionization state of the isoquinoline derivative, thereby affecting its hydrophobicity and retention.[5] |
| Consider HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a high organic content mobile phase and a polar stationary phase, which can be effective for retaining highly polar compounds.[4] |
Q3: My isoquinoline derivative appears to be degrading on the silica gel column. What can I do to prevent this?
The acidic nature of standard silica gel can cause the degradation of sensitive isoquinoline derivatives.[4][8]
Solutions for Compound Instability:
| Solution | Description |
| Deactivate the Silica Gel | Neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[4] |
| Use an Alternative Stationary Phase | Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[4] |
| Reversed-Phase Flash Chromatography | If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a suitable alternative to avoid the issues associated with silica gel.[4] |
Q4: How do I choose the right mobile phase for my isoquinoline derivative purification?
The selection of an appropriate mobile phase is critical for successful separation. Thin-Layer Chromatography (TLC) is an essential tool for initial solvent system screening.[4]
Mobile Phase Selection Guide:
| Compound Polarity | Recommended Starting Solvents | Optimization Strategy |
| Non-polar to Moderately Polar | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Aim for an Rf value of 0.2-0.3 for the target compound on TLC for good separation on the column.[4] |
| Polar | Dichloromethane/Methanol, Ethyl Acetate/Methanol | For very polar compounds, a more polar solvent system is required.[3] The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape for basic isoquinolines.[3][9] |
Q5: Should I use isocratic or gradient elution for my column chromatography?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[10][11][12]
Isocratic vs. Gradient Elution:
| Elution Type | Description | Best For |
| Isocratic | The mobile phase composition remains constant throughout the separation.[10] | Simple mixtures where the components have similar retention behaviors.[11][12] |
| Gradient | The mobile phase composition is changed during the separation, typically by increasing the proportion of the stronger solvent.[12] | Complex mixtures with components that have a wide range of polarities.[12][13] Gradient elution can lead to sharper peaks and shorter run times.[12][14] |
Experimental Protocols
General Protocol for Column Chromatography Purification of Isoquinoline Derivatives
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.
-
Materials:
-
Crude isoquinoline derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (HPLC grade): e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol
-
Triethylamine (optional, for basic derivatives)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]
-
Never let the solvent level drop below the top of the silica gel.[3]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for samples with low solubility in the mobile phase, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, impregnated silica to the top of the column.[15]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Maintain a constant level of solvent above the silica bed.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your established protocol.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified isoquinoline derivative.
-
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative Reactivity of Isoquinoline Boronic Acid Isomers: A Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry. The functionalization of the isoquinoline core, often achieved through cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. Boronic acids of isoquinoline are key intermediates in these transformations, primarily utilized in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam coupling reactions. This guide provides a comparative analysis of the reactivity of isoquinoline boronic acid isomers, supported by available experimental data and established principles of organic chemistry, to aid in the strategic design of synthetic routes.
The reactivity of an isoquinoline boronic acid isomer is fundamentally governed by the electronic properties and steric environment of the carbon atom to which the boronic acid moiety is attached. The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The pyridine ring is electron-deficient, particularly at positions 1 and 3, due to the electronegativity of the nitrogen atom. Conversely, the benzene ring is comparatively electron-rich. These electronic differences significantly influence the rates of the key steps in cross-coupling reactions, such as transmetalation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The reactivity of the isoquinoline boronic acid primarily affects the transmetalation step. A more nucleophilic boronate species, formed by the activation of the boronic acid with a base, leads to a faster transmetalation.
Generally, boronic acids on the electron-rich benzene ring (positions 4, 5, 6, 7, and 8) are expected to be more reactive than those on the electron-deficient pyridine ring (positions 1 and 3). The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the boronic acid at positions 1 and 3, thereby slowing down the transmetalation step.
Steric hindrance can also play a crucial role. The area around the nitrogen atom (peri-position, C8) and the position adjacent to the ring fusion (C4) can be sterically encumbered, potentially reducing reactivity.
Table 1: Exemplary Yields for Suzuki-Miyaura Coupling of Isoquinoline Derivatives
| Isoquinoline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 70[1] |
| 6-Bromoisoquinoline-1-carbonitrile | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 71[1] |
| 6-Bromoisoquinoline-1-carbonitrile | (3-Fluoro-4-formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 75[1] |
| 6-Bromoisoquinoline-1-carbonitrile | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 65[1] |
Note: The data in this table is for a substituted isoquinoline halide coupled with various boronic acids and serves as an indication of achievable yields under typical conditions.
Predicted Reactivity Order for Suzuki-Miyaura Coupling:
Based on electronic effects, a generalized reactivity order for isoquinoline boronic acid isomers can be predicted as:
5- > 6- > 7- > 8- > 4- > 3- > 1-
This prediction prioritizes the electron-richness of the benzene ring positions, while considering potential steric hindrance at positions 4 and 8. The positions on the electron-deficient pyridine ring (1 and 3) are predicted to be the least reactive.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide/triflate and an amine. While the primary focus is often on the halide component, the electronic nature of the boronic acid (in related C-N couplings) can influence the reaction. More electron-rich boronic acids are generally more reactive.
Experimental data on the direct comparison of isoquinoline boronic acid isomers in Buchwald-Hartwig amination is scarce. However, studies on the coupling of isoquinolin-3-amines with various aryl halides have shown moderate to excellent yields, indicating that C-N bond formation at the 3-position is feasible under appropriate conditions.
Table 2: Yields for Buchwald-Hartwig Coupling of Isoquinolin-3-amines with Aryl Halides
| Isoquinolin-3-amine Derivative | Aryl Halide | Catalyst System | Base | Yield (%) |
| Isoquinolin-3-amine | Various substituted bromobenzenes | Not specified | Not specified | 46-94[2] |
| 4-Methylisoquinolin-3-amine | Various substituted bromobenzenes | Not specified | Not specified | 46-94[2] |
| 4-Benzylisoquinolin-3-amine | Various substituted bromobenzenes | Not specified | Not specified | 46-94[2] |
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. This reaction is often complementary to the Buchwald-Hartwig amination. Similar to the other coupling reactions, the electronic nature of the boronic acid plays a key role. More electron-rich boronic acids are generally more reactive in the transmetalation step with the copper catalyst. Therefore, the predicted reactivity trend for isoquinoline boronic acid isomers in Chan-Lam coupling is expected to be similar to that for Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Isoquinoline Halide:
This protocol is adapted from the coupling of 6-bromoisoquinoline-1-carbonitrile.[1]
-
Reaction Setup: In a dry reaction vessel, combine the isoquinoline halide (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water mixture). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sulfate (e.g., Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination:
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a reaction tube, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring and Workup: Follow similar procedures as for the Suzuki-Miyaura coupling for reaction monitoring, workup, and purification.
Visualizing Reaction Mechanisms and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
While a definitive, quantitative comparison of all isoquinoline boronic acid isomers awaits a dedicated study, a qualitative understanding based on electronic and steric principles can effectively guide synthetic planning. Isomers with the boronic acid moiety on the electron-rich benzene portion of the isoquinoline are predicted to be more reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. For drug discovery and development professionals, leveraging these reactivity trends is crucial for the efficient and successful synthesis of novel isoquinoline-based compounds. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, remains paramount for achieving high yields, particularly with the less reactive isomers.
References
A Comparative Guide to the Suzuki Coupling of Isoquinoline-5-boronic Acid and Other Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the performance of isoquinoline-5-boronic acid against other commonly used boronic acids in this pivotal reaction. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its boronic acid derivatives is crucial for the efficient synthesis of novel therapeutic agents.
Performance Comparison in Suzuki Coupling
The reactivity of boronic acids in Suzuki coupling is influenced by electronic and steric factors. Heteroaryl boronic acids, such as this compound, can present unique challenges and reactivity profiles compared to simple arylboronic acids. To provide a quantitative comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under comparable, though not identical, reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (analog) | 4-Bromoisoquinoline | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 12 | 82 |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | DMF/H₂O | 100 | 0.5 | >99 |
| Thiophene-2-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~95% (inferred) |
Note: Data for this compound with 4-bromoanisole was not directly available. The data presented is for the coupling of 4-bromoisoquinoline with a 2-pyridylboronate, which serves as a reasonable proxy for the reactivity of an isoquinoline boronic acid derivative in a heteroaryl-heteroaryl coupling. The yield for thiophene-2-boronic acid is inferred from similar reactions reported in the literature under comparable conditions.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the comparison table.
General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroaryl boronic acid (e.g., this compound) (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, heteroaryl boronic acid, base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand, followed by the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki Coupling Workflow and a Relevant Signaling Pathway
The following diagrams illustrate the experimental workflow for a typical Suzuki coupling reaction and the NF-κB signaling pathway, which is a common target for isoquinoline-based inhibitors.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Inhibition of the NF-κB signaling pathway by an isoquinoline-based compound.
A Comparative Guide to Alternative Synthetic Routes for 5-Arylisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 5-arylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The development of efficient and versatile synthetic routes to access these molecules is of paramount importance for drug discovery and development. This guide provides a comparative overview of key alternative synthetic strategies for the preparation of 5-arylisoquinolines, with a focus on modern transition-metal-catalyzed methods. Experimental data is presented to facilitate the selection of the most suitable method for a given research objective.
Key Synthetic Strategies
The synthesis of 5-arylisoquinolines can be broadly approached through two main strategies:
-
Construction of the isoquinoline core with a pre-installed C5-aryl group: This involves the cyclization of a suitably substituted precursor already bearing the desired aryl moiety at the prospective C5 position.
-
Arylation of a pre-formed isoquinoline or its precursor at the C5 position: This strategy relies on the functionalization of an existing isoquinoline skeleton, typically through cross-coupling or C-H activation reactions.
This guide will focus on the latter strategy, which often offers greater flexibility and convergency in the synthesis of diverse analogs.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the leading synthetic methods for 5-arylisoquinoline synthesis, primarily focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction.
| Method | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | |||||||
| 5-Bromoisoquinoline + Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | 80 | 24 | 85-96 | |
| 5-Bromonicotinic Acid + Phenylboronic acid | Pd(dppf)Cl₂ (exact mol% not specified) | K₂CO₃ | DME | 80 | 2 | High | [1] |
| 5-Iodovanillin + Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Amberlite IRA-400 | H₂O/EtOH | 60 | 1-2 | - | [2] |
| Aryl Halide + Arylboronic acid | Pd(OAc)₂ (0.5 mol%) | - | WEB | RT | - | - | [3] |
| 6-Bromo-1,2,3,4-tetrahydroquinoline + Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | - | 68-82 | [4] |
| Direct C-H Arylation | |||||||
| 2,3-Thienoisoquinoline + Aryl bromides | Pd(OAc)₂, PCy₃·HBF₄, PivOH, K₂CO₃ | K₂CO₃ | DMF | 100 | 6 | 25-86 | |
| Azoles + Aryl bromides | Pd(OAc)₂ (5 mol%), Benzoic acid (30 mol%) | K₂CO₃ | Anisole | 140 | 24 | 40-72 | [5] |
Yields are highly substrate-dependent and the provided ranges are indicative. "WEB" refers to a water-extract of biomass. "RT" indicates room temperature. Data for direct C-H arylation at the C5 position of isoquinoline is limited in the reviewed literature, with examples primarily on related heterocyclic systems.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 5-Haloisoquinolines
This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the synthesis of 5-arylisoquinolines from 5-halo precursors.
-
To a reaction vessel, add the 5-haloisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and the base (e.g., K₃PO₄, Na₂CO₃, or an ion-exchange resin).
-
Add the appropriate solvent (e.g., DMF, DME, Toluene/H₂O, or H₂O/EtOH).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for the indicated time (2-24 h).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylisoquinoline.
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.
Caption: Suzuki-Miyaura cross-coupling for 5-arylisoquinoline synthesis.
Caption: Direct C-H arylation for 5-arylisoquinoline synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and versatile method for the synthesis of 5-arylisoquinolines, with a broad substrate scope and generally high yields.[1][4] While direct C-H arylation presents an attractive, atom-economical alternative, its application for the selective functionalization of the C5 position of isoquinoline requires further development and optimization. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational framework to aid researchers in making informed decisions for the efficient synthesis of this important class of compounds.
References
A Comparative Guide to Spectroscopic Analysis for the Validation of Suzuki Coupling Products
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Suzuki-Miyaura coupling reaction is a cornerstone for the formation of carbon-carbon bonds. However, the successful synthesis of the desired biaryl compounds necessitates rigorous validation. This guide provides an objective comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the validation of Suzuki coupling products, complete with experimental data and detailed protocols.
Comparison of Validation Techniques
A multi-faceted approach to product validation is often the most robust, as each technique provides unique and complementary information. The following table compares the insights gained from NMR, MS, and IR spectroscopy for a hypothetical Suzuki coupling reaction.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton.[1] - Spin-spin coupling between neighboring protons.[1] - Relative ratio of protons (integration).[1] | - Provides detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[1][2] | - Can be complex to interpret for molecules with overlapping signals.[1] - Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | - Number of unique carbon atoms and their chemical environment.[1] | - Complements ¹H NMR for complete structural assignment.[1] | - Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| Mass Spectrometry (MS) | - Molecular weight of the product (mass-to-charge ratio).[1] | - High sensitivity, capable of detecting trace amounts of product and byproducts.[1] - Can be used to monitor reaction progress.[3][4] | - Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Infrared (IR) Spectroscopy | - Presence or absence of specific functional groups.[5][6] | - Rapid and simple method for confirming the presence of key functional groups and the disappearance of starting material functionalities. | - Provides limited information about the overall molecular structure. - The "fingerprint region" can be complex to interpret.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of Suzuki coupling products by providing a detailed map of the molecule's carbon-hydrogen framework.[1]
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.[1][8]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][8]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1]
-
Process the spectra using Fourier transformation, phase correction, and baseline correction.[1]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1]
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the product.[1]
Mass Spectrometry (MS)
Mass spectrometry is highly sensitive for determining the molecular weight of the Suzuki coupling product and any impurities.[1]
Sample Preparation:
-
Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[9]
-
If necessary, filter the sample to remove any particulate matter.[9]
Data Acquisition and Analysis:
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[10]
-
Acquire the mass spectrum in the appropriate mass range.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the desired product.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to identify the functional groups present in the product and to confirm the absence of starting material functional groups.[6]
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition and Analysis:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Identify characteristic absorption bands for the functional groups expected in the product.
-
Confirm the disappearance of characteristic bands from the starting materials (e.g., the B-O stretch of the boronic acid).
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the comprehensive validation of Suzuki coupling products using the discussed spectroscopic techniques.
Caption: A logical workflow for the validation of Suzuki coupling products.
This structured approach, combining the strengths of multiple spectroscopic techniques, ensures the unambiguous confirmation of the desired product's structure and purity, a critical step in any synthetic chemistry workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Guide to Validating the Purity of Isoquinoline-5-boronic Acid: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Isoquinoline-5-boronic acid is a critical step in the synthesis of novel therapeutics and chemical entities. This guide provides an objective comparison of the classical mannitol-facilitated titration method with modern chromatographic (HPLC/UPLC-MS) and spectroscopic (qNMR) techniques for the validation of this compound purity, supported by experimental data and detailed protocols.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The purity of this reagent directly impacts reaction yield, impurity profiles of the final product, and overall process efficiency. Therefore, robust and reliable analytical methods for purity determination are paramount. This guide explores the utility of aqueous acid-base titration and compares its performance against High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methods Overview
A logical workflow for assessing the purity of this compound involves a primary assessment by titration, followed by more detailed characterization and impurity profiling using chromatographic and spectroscopic techniques.
A Comparative Guide to Alternative Cross-Coupling Methods for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this motif through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. While traditional methods have long been employed, a range of alternative cross-coupling strategies now offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key cross-coupling methods for the functionalization of isoquinoline derivatives, supported by experimental data and detailed protocols.
Traditional Cross-Coupling Approaches: The Benchmarks
Palladium-catalyzed cross-coupling reactions of halo-isoquinolines remain the most established and widely used methods for creating carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the coupling of an organometallic reagent with a halogenated isoquinoline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and robust method for the formation of C-C bonds, coupling a boronic acid or ester with a halo-isoquinoline. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Heck Coupling
The Heck reaction facilitates the coupling of a halo-isoquinoline with an alkene, providing a direct method for the synthesis of alkenyl-substituted isoquinolines. This reaction is particularly useful for introducing vinyl groups that can be further elaborated.
Sonogashira Coupling
For the introduction of alkynyl moieties, the Sonogashira coupling is the premier choice. This reaction couples a terminal alkyne with a halo-isoquinoline, catalyzed by both palladium and copper complexes. The resulting alkynylated isoquinolines are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination
The formation of C-N bonds is readily achieved through the Buchwald-Hartwig amination, which couples a primary or secondary amine with a halo-isoquinoline. This reaction has revolutionized the synthesis of N-arylated and N-alkylated isoquinolines, which are prevalent in pharmacologically active molecules.
Emerging Alternative: Direct C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of isoquinolines. This approach avoids the pre-functionalization (i.e., halogenation) required for traditional cross-coupling reactions, directly coupling a C-H bond with a suitable partner. This method offers a more streamlined and environmentally benign route to substituted isoquinolines.
Comparative Data
The following table summarizes typical reaction conditions and reported yields for the functionalization of a generic halo-isoquinoline (e.g., 1-chloroisoquinoline or 4-bromoisoquinoline) with a representative coupling partner using different methods. It is important to note that direct comparison can be challenging due to variations in specific substrates, ligands, and catalysts used in different studies.
| Coupling Method | Typical Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 1-Chloroisoquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| Heck | 4-Bromoisoquinoline | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 70-85 |
| Sonogashira | 1-Bromoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 90-98 |
| Buchwald-Hartwig | 1-Chloroisoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| C-H Arylation | Isoquinoline | Benzene | [RhCp*Cl₂]₂ / AgSbF₆ | - | DCE | 120 | 24 | 75-90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 1-Chloroisoquinoline
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry reaction vessel, add 1-chloroisoquinoline, the arylboronic acid, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add anhydrous toluene and water (typically in a 4:1 ratio).
-
Degas the resulting suspension by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium(II) acetate and SPhos ligand to the stirring mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 1-Bromoisoquinoline
Materials:
-
1-Bromoisoquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 1-Chloroisoquinoline
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the 1-chloroisoquinoline and the amine.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Rhodium-Catalyzed C-H Arylation of Isoquinoline
Materials:
-
Isoquinoline (1.0 equiv)
-
Arene (e.g., benzene, 10 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed tube, add isoquinoline, [RhCp*Cl₂]₂, and AgSbF₆.
-
Add the arene and 1,2-dichloroethane.
-
Heat the mixture at 120 °C for 24 hours.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Methodologies
To better understand the relationships and mechanisms of these cross-coupling methods, the following diagrams illustrate the general catalytic cycles and a comparative workflow.
A Comparative Guide to the Synthesis of 5-Substituted Isoquinolines: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of 5-substituted isoquinolines is a critical step in the creation of novel therapeutics. This guide provides a comparative analysis of prominent synthetic pathways, offering a cost-benefit evaluation based on yield, reaction conditions, and reagent expense. Detailed experimental protocols for key methods are provided, alongside a quantitative comparison to aid in the selection of the most appropriate synthetic route.
Comparison of Key Synthetic Pathways
The synthesis of 5-substituted isoquinolines can be broadly categorized into classical methods and modern, often more sustainable, alternatives. The choice of pathway is frequently a trade-off between starting material availability, desired substitution pattern, and considerations of cost and environmental impact.
| Synthetic Pathway | Typical Reagents & Conditions | Yield (%) | Cost-Benefit Analysis |
| Bischler-Napieralski Reaction | β-arylethylamides, dehydrating agent (e.g., POCl₃, P₂O₅), high temperature.[1][2][3] | Variable, typically moderate to good. | Benefits: Well-established, versatile for many substitution patterns.[2] Costs: Harsh reagents, high temperatures leading to higher energy consumption, potential for side product formation.[4][5][6] |
| Pomeranz-Fritsch Reaction | Benzalaminoacetals, strong acid (e.g., H₂SO₄).[7] | Generally moderate. | Benefits: Access to isoquinolines unsubstituted at position 1. Costs: Requires specific starting materials, harsh acidic conditions, can have sluggish reaction rates.[7] |
| Pictet-Spengler Reaction | β-arylethylamines, aldehydes or ketones, acid catalysis.[1][2][7] | Good to excellent. | Benefits: High yields, often proceeds under mild conditions, can be used for asymmetric synthesis.[7] Costs: Primarily for the synthesis of tetrahydroisoquinolines which require a subsequent oxidation step to yield the aromatic isoquinoline. |
| Transition Metal-Catalyzed Annulations | Various starting materials, catalysts such as Ru, Co, Cu, microwave irradiation.[4] | Often high to excellent (62-92% for some Ru-catalyzed reactions).[4][5] | Benefits: High efficiency, broad substrate scope, often milder conditions, potential for "green" chemistry with recyclable catalysts.[4][5] Costs: Metal catalysts can be expensive (though cheaper alternatives to rhodium are being developed), may require specific ligands.[4] |
| Direct C-H Functionalization | 5-Nitroisoquinoline, nucleophiles.[8][9][10] | Moderate to good (e.g., 34-53% for amidation).[8] | Benefits: Atom-economical, avoids pre-functionalization of starting materials.[8] Costs: May require specific directing groups, regioselectivity can be a challenge. |
| Sandmeyer Reaction | 5-Aminoisoquinoline, NaNO₂, HCl, Cu(I) salt.[11] | Good. | Benefits: Reliable method for introducing halides and other functionalities from an amino group.[11] Costs: Diazonium intermediates can be unstable and potentially explosive, requiring careful temperature control.[11] |
Experimental Protocols
Bischler-Napieralski Reaction: Synthesis of a 3,4-dihydroisoquinoline derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
β-phenylethylamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents)
-
Dry toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the β-phenylethylamide in dry toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Slowly add phosphorus oxychloride to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sandmeyer Reaction: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline[11]
Materials:
-
5-Aminoisoquinoline (1 equivalent)[11]
-
Concentrated Hydrochloric Acid (HCl)[11]
-
Sodium Nitrite (NaNO₂)[11]
-
Copper(I) chloride (CuCl)[11]
-
Deionized water
-
Dichloromethane for extraction[11]
-
Anhydrous magnesium sulfate[11]
Procedure: Part A: Diazotization [11]
-
Suspend 5-aminoisoquinoline in deionized water and cool to 0-5 °C in an ice-salt bath.[11]
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.[11]
-
In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution.[11]
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension, keeping the temperature between 0 °C and 5 °C.[11]
-
Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.[11]
Part B: Sandmeyer Reaction [11]
-
In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid with gentle warming, then cool to 0-5 °C.[11]
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Stir the reaction mixture at room temperature, monitoring for the cessation of nitrogen gas evolution.
-
Neutralize the mixture with a 20% aqueous sodium hydroxide solution to a pH of approximately 8-9.[11]
-
Extract the product with dichloromethane (3 x 50 mL).[11]
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[11]
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline, which can be further purified by chromatography or recrystallization.[11]
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams illustrate a generalized synthetic workflow and a hypothetical signaling pathway where a 5-substituted isoquinoline might act as an inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Isoquinoline-5-boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Isoquinoline-5-boronic acid, a valuable reagent in organic synthesis, requires careful handling and disposal due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its proper disposal.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its hazard profile and take appropriate safety precautions.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these hazards, this compound must be handled in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Quantitative Data for Disposal Considerations
Proper waste characterization is essential for compliant disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 371766-08-4 |
| Molecular Formula | C₉H₈BNO₂ |
| Physical State | Solid (Powder or crystalline powder) |
| GHS Hazard Statements | H315, H319, H335 |
| Waste Category | Hazardous Solid Chemical Waste |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Small Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is significant or ventilation is poor, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the required PPE: chemical safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a fully buttoned lab coat. For larger spills or where dust is generated, a NIOSH-approved respirator is required.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for dry chemicals. Avoid actions that could generate dust.
-
Collect the Material: Carefully scoop the mixture into a designated, sealable, and appropriately labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and placed in the hazardous waste container.
-
Dispose of Contaminated Materials: All contaminated PPE and cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Operational Plan: Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Under no circumstances should it be disposed of in regular trash or down the drain.
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All waste handling should occur in a certified chemical fume hood to prevent inhalation of dust.
-
Waste Segregation: this compound waste must be segregated as a solid organic chemical waste. Do not mix it with other waste streams such as liquid waste, halogenated solvents, or incompatible chemicals.[2]
-
Waste Container Selection:
-
Use a designated, leak-proof, and sealable container compatible with the chemical. The original container is often a suitable option if it is in good condition.[3]
-
For contaminated lab materials (e.g., gloves, weighing paper), use a separate, clearly marked container or heavy-duty plastic bag.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
Include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[4]
-
Indicate the approximate quantity of waste and the date of accumulation.
-
Affix any additional labels required by your institution's EHS office.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
-
Request for Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or the contracted waste disposal company.
-
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Logical steps for responding to a spill of this compound.
References
Essential Safety and Logistical Information for Handling Isoquinoline-5-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides critical guidance for the safe handling and disposal of Isoquinoline-5-boronic acid, a compound identified as a skin, eye, and respiratory irritant.[1] Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust or aerosols are generated.[2][3] | Minimizes the risk of respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used during the procedure.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
Ensure waste containers are made of a compatible material and have a tightly fitting lid.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not pour waste down the drain.[2] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water, but this should be confirmed with your EHS department.[6]
-
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
